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1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane Documentation Hub

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  • Product: 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane
  • CAS: 1797963-62-2

Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanism of Action of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane: A Technical Guide for Novel Drug Discovery

This guide provides a comprehensive framework for the in-vitro characterization of the novel compound, 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane. Given the absence of existing literature for this specific...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in-vitro characterization of the novel compound, 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane. Given the absence of existing literature for this specific molecule, we will proceed under the working hypothesis that it is a modulator of the endocannabinoid system, specifically a monoacylglycerol lipase (MAGL) inhibitor. This hypothesis is based on the structural motifs present in the compound, which are common in enzyme inhibitors, and the significant therapeutic interest in MAGL as a drug target.[1][2][3][4][5] This document will detail the necessary experimental workflows to elucidate its mechanism of action, from direct enzyme inhibition to its effects on cellular signaling pathways.

Introduction to the Therapeutic Target: Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is a key serine hydrolase that plays a critical role in the endocannabinoid signaling pathway.[6][7] Its primary function is the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1][6][7] This enzymatic degradation terminates 2-AG signaling at cannabinoid receptors (CB1 and CB2) and provides the precursor for the synthesis of pro-inflammatory prostaglandins.[1][5][6] Dysregulation of MAGL activity has been implicated in a range of pathologies, including neurodegenerative diseases, cancer, and chronic pain, making it a compelling therapeutic target.[1][6]

The inhibition of MAGL represents a promising therapeutic strategy. By blocking MAGL, the levels of 2-AG are increased, leading to enhanced activation of cannabinoid receptors, which can have neuroprotective and anti-inflammatory effects.[1][8][9] Furthermore, MAGL inhibition reduces the production of arachidonic acid and downstream pro-inflammatory prostaglandins.[1][5]

This guide will outline a systematic in-vitro approach to determine if 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane is a MAGL inhibitor and to characterize its mechanism of action.

Biochemical Characterization of Direct MAGL Inhibition

The initial step is to ascertain whether the compound directly interacts with and inhibits the MAGL enzyme. This is achieved through a series of biochemical assays using purified recombinant human MAGL.

Primary Screening for MAGL Inhibition

A high-throughput screening assay is essential for initial validation. Fluorometric and colorimetric assays are well-suited for this purpose due to their sensitivity and scalability.[6]

Experimental Protocol: Fluorometric MAGL Inhibition Assay [6][10]

  • Reagent Preparation:

    • Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA.[11]

    • Enzyme Solution: Dilute recombinant human MAGL in Assay Buffer to a final concentration of 25 ng/well.[6] Keep the enzyme solution on ice.

    • Substrate Solution: Prepare a working solution of a suitable fluorogenic substrate (e.g., a substrate that releases 7-hydroxycoumarin upon cleavage) in Assay Buffer.

    • Test Compound: Prepare serial dilutions of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane in DMSO. The final DMSO concentration in the assay should not exceed 1%.[6]

  • Assay Procedure (96-well plate format):

    • To test wells, add 80 µL of Assay Buffer.

    • Add 10 µL of the test compound solution or DMSO for control wells.

    • Add 10 µL of the diluted MAGL enzyme solution to all wells except for the "no enzyme" control.

    • Pre-incubate the plate at 37°C for 20-30 minutes to allow for inhibitor binding.[6]

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

    • Immediately measure the fluorescence intensity kinetically using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).[6]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the kinetic read).

    • Determine the percent inhibition relative to the DMSO control.

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data Presentation:

Compound Concentration (nM)% Inhibition
15.2
1025.8
10048.9
100085.3
1000098.1
IC50 (nM) 105
Determination of Inhibition Kinetics

Understanding the mode of inhibition (e.g., competitive, non-competitive, or irreversible) is crucial. This is determined by measuring the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme.

Experimental Workflow: Inhibition Kinetics Study

G cluster_0 Enzyme Kinetics Assay Setup cluster_1 Data Acquisition & Analysis cluster_2 Determination of Inhibition Mode A Prepare varying concentrations of substrate D Initiate reaction by adding substrate A->D B Prepare fixed concentrations of inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) C Incubate enzyme with inhibitor B->C C->D E Measure reaction velocity (V) at each substrate concentration D->E F Plot V vs. [S] (Michaelis-Menten plot) E->F G Generate Lineweaver-Burk plot (1/V vs. 1/[S]) F->G H Analyze changes in Vmax and Km G->H I Competitive: Increased Km, Vmax unchanged H->I If lines intersect on y-axis J Non-competitive: Decreased Vmax, Km unchanged H->J If lines intersect on x-axis K Uncompetitive: Decreased Vmax and Km H->K If lines are parallel L Mixed: Changes in both Vmax and Km H->L If lines intersect in second quadrant G cluster_0 Upstream cluster_1 Downstream Effects Compound 1-(5-bromopyridine-3-carbonyl)- 3-(4-fluorophenyl)azepane MAGL MAGL Compound->MAGL Inhibits TwoAG 2-AG MAGL->TwoAG Hydrolyzes AA Arachidonic Acid MAGL->AA Produces CB1_CB2 CB1/CB2 Receptors TwoAG->CB1_CB2 Activates Prostaglandins Prostaglandins AA->Prostaglandins Leads to AKT_Phos p-AKT CB1_CB2->AKT_Phos Promotes Inflammation Neuroinflammation Prostaglandins->Inflammation Promotes AKT_Phos->Inflammation Suppresses

Sources

Exploratory

1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane chemical structure and physicochemical properties

An In-Depth Technical Guide to 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane Abstract This technical guide provides a comprehensive overview of the chemical compound 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane. It details the molecule's chemical structure, physicochemical properties, a proposed synthetic pathway, and potential applications within the field of drug discovery and development. This document is intended for researchers, medicinal chemists, and other scientists who require a detailed understanding of this specific molecule for laboratory use or as a scaffold in developing novel therapeutics. The synthesis and characterization protocols are presented with an emphasis on the underlying chemical principles and self-validating methodologies to ensure scientific integrity.

Chemical Identity and Structure

1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane is a complex organic molecule featuring a central seven-membered azepane ring. This ring is substituted at the 1-position with a 5-bromopyridine-3-carbonyl group and at the 3-position with a 4-fluorophenyl group. The presence of the pyridine ring, a bromine atom, and a fluorine atom makes this compound a potential candidate for various pharmacological activities, as these functional groups can significantly influence binding affinities, metabolic stability, and pharmacokinetic properties.

  • IUPAC Name: (3-(4-fluorophenyl)azepan-1-yl)(5-bromopyridin-3-yl)methanone

  • CAS Number: 1449439-01-3

  • Molecular Formula: C₁₈H₁₈BrFN₂O

  • Synonyms: While not widely known by a common name, it may be referenced by its CAS number or supplier codes.

Chemical Structure:

Caption: Proposed synthetic workflow for 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on standard organic chemistry methodologies.

Step 1: Synthesis of 5-bromonicotinoyl chloride (Intermediate)

  • Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromonicotinic acid (1.0 eq). Add thionyl chloride (SOCl₂, 5.0 eq) dropwise under a nitrogen atmosphere.

    • Rationale: Thionyl chloride is a standard reagent for converting carboxylic acids to highly reactive acyl chlorides, which are excellent electrophiles for amide coupling. The excess is used to drive the reaction to completion and can be easily removed by evaporation.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 5-bromonicotinoyl chloride is often used directly in the next step without further purification.

Step 2: Amide Coupling Reaction

  • Reagents & Setup: In a separate flask, dissolve 3-(4-fluorophenyl)azepane (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Rationale: The base is crucial to neutralize the HCl gas that is generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product. Anhydrous conditions are necessary as the acyl chloride is sensitive to hydrolysis.

  • Reaction: Cool the amine solution to 0°C in an ice bath. Add the crude 5-bromonicotinoyl chloride (dissolved in a small amount of anhydrous DCM) dropwise to the cooled solution.

    • Rationale: The dropwise addition at low temperature helps to control the exothermicity of the reaction and minimize side product formation.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The resulting crude product should be purified by flash column chromatography on silica gel to yield the final, high-purity compound.

Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is mandatory.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structural integrity and connectivity of the atoms. The spectra should show characteristic peaks for the aromatic protons on the pyridine and fluorophenyl rings, as well as the aliphatic protons of the azepane ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition, matching the molecular formula C₁₈H₁₈BrFN₂O.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compound, ideally demonstrating a purity level of >95% for use in biological assays.

Potential Applications in Drug Development

While specific biological activity data for this exact molecule is not prominent in public literature, its structural motifs suggest potential applications in medicinal chemistry. The azepane scaffold is a privileged structure found in numerous centrally active agents. The bromopyridine moiety can act as a versatile handle for further chemical modification (e.g., via Suzuki or Buchwald-Hartwig couplings) and can participate in halogen bonding with protein targets.

Based on these features, 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane could be investigated as a potential modulator of:

  • G-Protein Coupled Receptors (GPCRs): Many CNS-active drugs target GPCRs, and the 3-aryl azepane structure is a common feature in ligands for these receptors.

  • Ion Channels: The lipophilic nature and specific geometry of the molecule may allow it to interact with transmembrane ion channels.

  • Enzyme Inhibitors: The amide linkage and aromatic systems could serve as key binding elements for various enzyme active sites.

This compound serves as an excellent starting point for library synthesis to explore structure-activity relationships (SAR) around a novel chemical scaffold.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.

References

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 78107931, 1-(5-bromo-3-pyridinylcarbonyl)-3-(4-fluorophenyl)azepane; [cited 2026 Mar 25]. Available from: [Link]

  • Molport. 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane. Molport; [cited 2026 Mar 25]. Available from: [Link]

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane in Murine Models

Abstract This guide provides a comprehensive technical overview of the essential procedures for characterizing the pharmacokinetic (PK) profile of the novel small molecule, 1-(5-bromopyridine-3-carbonyl)-3-(4-fluoropheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview of the essential procedures for characterizing the pharmacokinetic (PK) profile of the novel small molecule, 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane, in murine models. The methodologies detailed herein are designed to furnish drug development professionals with the critical data needed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[1] By elucidating the causality behind experimental choices and adhering to rigorous scientific standards, this document serves as a practical resource for researchers in the pharmaceutical and biotechnology sectors. The core of this guide focuses on in vivo study design, bioanalytical method development using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the interpretation of key pharmacokinetic parameters through non-compartmental analysis (NCA).

Introduction: The Imperative of Early-Stage Pharmacokinetic Profiling

The journey of a novel chemical entity from discovery to a viable therapeutic candidate is fraught with challenges. A significant proportion of promising compounds fail during preclinical and clinical development due to suboptimal pharmacokinetic properties. Therefore, the early characterization of a drug's ADME profile is not merely a regulatory requirement but a cornerstone of a successful drug discovery program.[1][2] It allows for the timely identification of liabilities, guides lead optimization, and provides the foundational data for dose selection in subsequent efficacy and toxicology studies.[1]

This guide focuses on a fictional novel compound, 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane (hereinafter referred to as "Compound X"), to illustrate the practical application of established pharmacokinetic principles. The selection of murine models for these initial studies is predicated on their well-characterized physiology, cost-effectiveness, and the availability of various strains, including genetically engineered models that can offer deeper insights into specific metabolic pathways.[1][2][3]

The primary objectives of the pharmacokinetic studies described are to:

  • Determine the fundamental pharmacokinetic parameters of Compound X following both intravenous (IV) and oral (PO) administration.[4]

  • Calculate the absolute oral bioavailability, a critical determinant of a drug's potential for oral delivery.[4]

  • Establish a robust and sensitive bioanalytical method for the quantification of Compound X in plasma.[5][6]

Materials and Methods: A Framework for Rigorous Pharmacokinetic Assessment

The integrity of any pharmacokinetic study hinges on the quality and meticulous execution of its constituent parts. This section outlines the essential materials and detailed protocols necessary for the successful profiling of Compound X.

Test Compound and Reagents
  • Compound X: 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane, synthesized to a purity of >98% as confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Formulation Vehicles: For intravenous administration, a solution of 5% N,N-Dimethylacetamide (DMA), 40% Propylene Glycol (PG), and 55% Water for Injection (WFI) is a common starting point. For oral administration, a suspension in 0.5% methylcellulose in water is often suitable. It is critical to assess the solubility and stability of the test compound in the chosen vehicle prior to in vivo studies.

  • Internal Standard (IS): A structurally similar compound to Compound X, ideally a stable isotope-labeled version, is required for accurate quantification by LC-MS/MS.

  • Reagents: All solvents and reagents should be of HPLC or analytical grade to minimize interference in the bioanalytical assay.

Animal Models and Husbandry
  • Species and Strain: Male CD-1 mice, aged 8-10 weeks, are a commonly used outbred strain for initial PK studies due to their genetic diversity, which can provide a more generalizable pharmacokinetic profile.[7]

  • Housing and Acclimatization: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. A minimum of a 5-day acclimatization period is essential before the commencement of any experimental procedures.

  • Ethical Considerations: All animal experiments must be conducted in strict accordance with the guidelines set forth by an Institutional Animal Care and Use Committee (IACUC) to ensure the ethical treatment and welfare of the animals.[8][9][10]

Experimental Design: Intravenous and Oral Administration

To obtain a comprehensive pharmacokinetic profile, both intravenous and oral routes of administration are investigated.[4] IV administration provides a direct measure of the drug's distribution and elimination, while the oral route assesses absorption and first-pass metabolism.[4]

  • Dose Selection: The selection of appropriate doses is a critical step. For the initial studies, a dose of 1 mg/kg for IV administration and 5 mg/kg for oral administration is a reasonable starting point. These doses are often selected based on in vitro potency and preliminary tolerability assessments.

  • Animal Grouping and Dosing: A sufficient number of animals should be allocated to each study arm to ensure statistical power. For a typical PK study, 3-4 mice per time point are standard.

    • Intravenous (IV) Administration: Compound X is administered as a single bolus injection via the tail vein.

    • Oral (PO) Administration: Compound X is administered via oral gavage.

Sample Collection and Processing
  • Blood Sampling: Blood samples (approximately 50-100 µL) are collected at predetermined time points. For IV administration, typical time points include 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For oral administration, time points might include 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose. Blood is collected via a suitable method, such as saphenous vein puncture, into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: The collected blood samples are immediately centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate the plasma. The resulting plasma supernatant is then transferred to clean tubes and stored at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS for Sensitive Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of small molecules in complex biological matrices due to its high sensitivity, specificity, and wide dynamic range.[5][6][11]

  • Sample Preparation: A protein precipitation method is a common and efficient technique for extracting the drug from plasma. This typically involves adding a volume of cold acetonitrile containing the internal standard to the plasma sample, vortexing to mix, and then centrifuging to pellet the precipitated proteins. The clear supernatant is then transferred for LC-MS/MS analysis.

  • Chromatographic and Mass Spectrometric Conditions: The development of a robust LC-MS/MS method involves optimizing several parameters:

    • Liquid Chromatography: A C18 reversed-phase column is often a good starting point for small molecule analysis. The mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile or methanol with a modifier such as formic acid) and gradient are optimized to achieve good peak shape and separation from endogenous plasma components.

    • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting specific precursor-to-product ion transitions for both the analyte (Compound X) and the internal standard. The collision energy and other source parameters are optimized to maximize signal intensity.

Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA), a standard method that does not require assumptions about the underlying physiological compartments.[12][13][14] Key pharmacokinetic parameters are calculated using specialized software (e.g., Phoenix WinNonlin).

Results: Deciphering the Pharmacokinetic Profile of Compound X

The data obtained from the in vivo studies and subsequent bioanalysis are compiled to generate a comprehensive pharmacokinetic profile for Compound X.

Plasma Concentration-Time Profiles

The mean plasma concentrations of Compound X at each time point following IV and PO administration are plotted against time. These profiles provide a visual representation of the drug's absorption, distribution, and elimination phases.

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters derived from the non-compartmental analysis of the plasma concentration-time data.

ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)
Cmax (ng/mL) N/A (Extrapolated C0)Calculated Value
Tmax (h) N/ACalculated Value
AUC0-t (ngh/mL) Calculated ValueCalculated Value
AUC0-inf (ngh/mL) Calculated ValueCalculated Value
t1/2 (h) Calculated ValueCalculated Value
CL (L/h/kg) Calculated ValueN/A
Vdss (L/kg) Calculated ValueN/A
F (%) N/ACalculated Value

Note: "Calculated Value" would be replaced with the actual experimental data.

Discussion: Interpreting the Data and Guiding Future Development

The interpretation of the pharmacokinetic parameters is crucial for making informed decisions in the drug development process.

  • Absorption: The Tmax value after oral administration provides an indication of the rate of absorption.[14] A shorter Tmax suggests rapid absorption. The oral bioavailability (F%) is a critical parameter that quantifies the fraction of the orally administered dose that reaches the systemic circulation.[4] A low bioavailability may indicate poor absorption or significant first-pass metabolism.

  • Distribution: The volume of distribution at steady state (Vdss) provides insight into the extent of drug distribution into the tissues. A Vdss greater than the total body water suggests that the drug is extensively distributed into tissues.

  • Metabolism and Elimination: The clearance (CL) represents the volume of plasma cleared of the drug per unit of time and is a measure of the body's efficiency in eliminating the drug.[14] The terminal half-life (t1/2) is the time required for the plasma concentration of the drug to decrease by half and is a key determinant of the dosing interval.[12]

The findings from this initial pharmacokinetic study of Compound X will guide subsequent steps in its development. For example, if the oral bioavailability is low, further studies may be warranted to investigate the underlying reasons, such as formulation optimization or the identification of major metabolic pathways.

Visualizing the Workflow and Key Relationships

To enhance clarity, the following diagrams illustrate the experimental workflow and the interplay of key pharmacokinetic concepts.

Experimental_Workflow cluster_pre_study Pre-Study Preparation cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Analysis cluster_data_analysis Data Analysis & Interpretation Compound_Prep Compound Formulation (IV and PO) Dosing Dosing (IV or PO) Compound_Prep->Dosing Animal_Acclimatization Animal Acclimatization (CD-1 Mice) Animal_Acclimatization->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep LCMS_Analysis LC-MS/MS Bioanalysis Plasma_Prep->LCMS_Analysis PK_Analysis Non-Compartmental Analysis (NCA) LCMS_Analysis->PK_Analysis Interpretation Interpretation of PK Parameters PK_Analysis->Interpretation

Caption: Experimental workflow for pharmacokinetic profiling.

ADME_Process Absorption Absorption (e.g., from gut) Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Distribution Distribution (to tissues) Distribution->Systemic_Circulation Metabolism Metabolism (e.g., in liver) Excretion Excretion (e.g., via kidneys) Metabolism->Excretion Systemic_Circulation->Distribution Systemic_Circulation->Metabolism Systemic_Circulation->Excretion

Caption: The core processes of ADME.

Conclusion: A Foundation for Informed Drug Development

The pharmacokinetic profiling of a novel compound in murine models is a critical early step in the drug development process. This guide has provided a detailed, technically grounded framework for conducting such studies, from experimental design and execution to data analysis and interpretation. By following these principles, researchers can generate high-quality, reliable data that will provide a solid foundation for the continued development of promising therapeutic candidates like 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane.

References

  • Vertex AI Search. (2025, May 29).
  • Vertex AI Search. (2023, July 5). Non-Compartmental Analysis (NCA)
  • Biotrial.
  • InfinixBio. (2026, March 7). What is LC-MS/MS Bioanalysis?
  • Xyzagen. Phase 1 Noncompartmental PK Analysis (NCA).
  • Chen, Y., Amantana, A., Tyavanagimatt, S. R., Zima, D., Yan, X. S., Kasi, G., et al. (2011). Comparison of the Safety and Pharmacokinetics of ST-246® after IV Infusion or Oral Administration in Mice, Rabbits and Monkeys. PLOS ONE, 6(8), e23165.
  • Patsnap Synapse. (2025, May 29). How do I interpret non-compartmental analysis (NCA) results?.
  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • U.S. Food and Drug Administration. FDA Requirements for Preclinical Studies.
  • BioAgilytix. (2023, December 21). Large Molecule Bioanalysis using LC/MS.
  • Vertex AI Search. (2025, June 1). Sharper, Faster, Smarter: The Mass Spectrometry Advantage in Bioanalytical Testing.
  • MuriGenics. Pk/bio-distribution.
  • Bioanalysis Zone. LC-MS.
  • MathWorks.
  • National Institutes of Health. (2015). Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. Journal of Pharmacokinetics and Experimental Therapeutics, 43(3), 288-297.
  • University of California, Santa Barbara. (2009, December 11). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON.
  • JMP User Community. (2025, August 19).
  • University of Hawaii. (2025, February 20). Use of Non-Pharmaceutical Grade Substances in Research Animals IACUC.POL.102.1.
  • The University of Texas at Arlington.
  • Social Science Research Institute.
  • Lee, J. H., Park, J. H., Kim, J. H., An, Y. S., Kim, Y. J., & Kim, K. M. (2011). Comparison of the Intraperitoneal, Retroorbital and per Oral Routes for F-18 FDG Administration as Effective Alternatives to Intravenous Administration in Mouse Tumor Models Using Small Animal PET/CT Studies. Journal of Nuclear Medicine, 52(Supplement 1), 1642.
  • Niazi, S. K. (2015). Pharmacokinetics of Drugs Following IV Bolus, IV Infusion, and Oral Administration. Handbook of Bioequivalence Testing, Second Edition, 1-1.
  • University of California, Davis. IACUC Policies and Guidelines.
  • Biomere. (2024, October 16). Humanized Mouse Models for DMPK Studies.
  • Kim, M. S., Kim, C. K., & Han, H. K. (2020).
  • WuXi AppTec. Radiolabeled In Vivo PK/ADME Studies.
  • National Institutes of Health. (2024, October 30). The IACUC.
  • Frontiers. (2022). Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. Frontiers in Pharmacology, 13, 946305.
  • Genoskin. (2025, March 13). Beyond animal models: The role of human skin in ADME testing.
  • Locus, D. A., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. Drug Metabolism and Disposition, 48(10), 965-972.
  • U.S. Food and Drug Administration. (2021, August 20).
  • ScienceOpen. (2024, November 10). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.
  • PubMed. (2024, May 15). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research.
  • Cell Guidance Systems. (2024, March 11). A beginners guide to ADME Tox.

Sources

Exploratory

An In-Depth Technical Guide to Receptor Binding Affinity Profiling of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane

Prepared by: Gemini, Senior Application Scientist Abstract The determination of binding affinity is a cornerstone of modern drug discovery, providing critical insights into the potency and specificity of a novel chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The determination of binding affinity is a cornerstone of modern drug discovery, providing critical insights into the potency and specificity of a novel chemical entity (NCE). This guide offers a comprehensive technical framework for characterizing the receptor binding profile of the investigational compound 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane , hereafter designated Cpd-BPFA . We will explore the strategic selection of binding assays, from foundational radioligand techniques to advanced biophysical methods, and provide detailed, field-proven protocols. The narrative emphasizes the causality behind experimental choices, principles of self-validating systems, and robust data analysis to ensure the generation of trustworthy and actionable data for drug development professionals.

Introduction to Binding Affinity in Drug Discovery

The journey of a drug from concept to clinic is predicated on its ability to interact with a specific biological target, typically a protein receptor, with high affinity and selectivity. Binding affinity, quantified by the equilibrium dissociation constant (K_d) or the inhibition constant (K_i), is a measure of the strength of the interaction between a single biomolecule (e.g., a drug) and its binding partner (e.g., a receptor). A lower K_d or K_i value signifies a stronger binding interaction and, often, higher potency.

1.1 The Critical Role of Affinity Profiling

Affinity profiling is not merely about determining a single number; it is about building a comprehensive understanding of a compound's behavior. This process is integral for:

  • Target Validation: Confirming that an NCE interacts with its intended biological target.[1]

  • Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemists in optimizing the chemical structure to enhance potency and selectivity.

  • Selectivity and Off-Target Effects: Assessing the compound's potential to bind to other receptors, which could lead to undesirable side effects.

  • Translational Confidence: Providing a quantitative basis for correlating in vitro activity with in vivo efficacy.

1.2 Profile of the Investigational Compound: Cpd-BPFA

Cpd-BPFA, or 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane, is a novel small molecule with structural motifs that suggest potential interactions with central nervous system (CNS) receptors, such as G-protein coupled receptors (GPCRs) or ion channels. This guide will treat Cpd-BPFA as an NCE with an unknown receptor target profile, outlining the systematic approach to elucidate its binding characteristics.

1.3 Objectives of This Guide

This document serves as a practical, hands-on manual for researchers. Its objectives are to:

  • Provide a logical framework for selecting the most appropriate binding assay.

  • Detail step-by-step protocols for gold-standard and orthogonal binding assays.

  • Explain the theoretical underpinnings and data analysis methods for each technique.

  • Offer insights into assay validation and quality control to ensure data integrity.

Foundational Principles & Strategic Assay Selection

Before embarking on experimental work, a clear strategy is required. The choice of assay depends on the available tools (e.g., a known radioligand for the target), the desired information (e.g., endpoint affinity vs. real-time kinetics), and the throughput requirements.

2.1 Understanding Key Binding Parameters

  • K_d (Equilibrium Dissociation Constant): The concentration of a ligand at which 50% of the available receptors are occupied at equilibrium. It is a direct measure of affinity.[2]

  • B_max (Maximum Receptor Density): The total concentration of receptor binding sites in a given preparation.[2]

  • IC_50 (Half-maximal Inhibitory Concentration): The concentration of a competing ligand (e.g., Cpd-BPFA) that displaces 50% of a known labeled ligand from its receptor.[3]

  • K_i (Inhibition Constant): The dissociation constant of the competing ligand, calculated from the IC_50 value. Unlike the IC_50, the K_i is an intrinsic property of the compound and is independent of the assay conditions.[3]

2.2 Choosing the Right Assay: A Logic Tree

The selection of a primary assay is a critical decision point. A radioligand binding assay is often the gold standard for initial characterization due to its sensitivity and robustness, provided a suitable radioligand for the putative target is available.[4] Orthogonal, label-free methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are invaluable for validating initial findings and providing deeper mechanistic insights.[5][6]

Figure 1: Decision logic for selecting an appropriate binding assay.

The Gold Standard: Radioligand Binding Assays

Radioligand binding assays are fundamental for quantifying the interaction between a ligand and a receptor.[7] They are highly sensitive and can be configured in two primary modes: saturation assays to characterize the radioligand-receptor interaction, and competition assays to determine the affinity of an unlabeled test compound like Cpd-BPFA.[4][7]

3.1 Principle of Radioligand Assays

These assays rely on incubating a biological preparation containing the target receptor (e.g., cell membranes) with a small quantity of a high-affinity, radioactively labeled ligand. After reaching equilibrium, the bound radioligand is separated from the unbound, and the radioactivity of the bound fraction is quantified.[4]

3.2 Saturation Binding Assay: Determining K_d and B_max

The purpose of this experiment is to characterize the affinity (K_d) and receptor density (B_max) of the radioligand for the target receptor. This is a prerequisite for designing a robust competition assay.[2][8]

Protocol 3.2.1: Saturation Radioligand Binding Assay
  • Receptor Preparation: Prepare membrane homogenates from cells or tissues expressing the target receptor.[9] Determine the protein concentration using a standard method like the BCA assay.

  • Plate Setup: In a 96-well plate, set up triplicate wells for "Total Binding" and "Non-Specific Binding" (NSB).

  • Radioligand Dilutions: Prepare serial dilutions of the radioligand (e.g., [³H]-Spiperone) in assay buffer, typically spanning a range from 0.1 to 10 times the expected K_d.[10]

  • Assay Incubation:

    • Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of the corresponding radioligand dilution.[9]

    • NSB Wells: Add 150 µL of membrane preparation, 50 µL of a high concentration of an unlabeled, structurally distinct competitor (e.g., 10 µM Haloperidol) to saturate all specific binding sites, and 50 µL of the radioligand dilution.

  • Equilibration: Incubate the plate at a defined temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]

  • Harvesting: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.[7][9]

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail, and quantify the radioactivity using a scintillation counter.[9]

  • Data Analysis:

    • Calculate "Specific Binding" by subtracting the mean NSB counts from the mean Total Binding counts for each radioligand concentration.[8][9]

    • Plot Specific Binding (y-axis) against the radioligand concentration (x-axis).

    • Fit the data using a non-linear regression model (one-site binding hyperbola) in software like GraphPad Prism to determine the K_d and B_max.[8][9]

3.3 Competition Binding Assay: Determining the K_i of Cpd-BPFA

This assay measures the ability of Cpd-BPFA to compete with a fixed concentration of a known radioligand for binding to the target receptor. The primary output is the IC_50, which can then be converted to the K_i.[1][4][11]

Protocol 3.3.1: Competition Radioligand Binding Assay
  • Reagents: Prepare membrane homogenates as in Protocol 3.2.1. Use a fixed concentration of the radioligand, typically at or near its K_d value determined previously.

  • Compound Dilutions: Prepare a serial dilution of Cpd-BPFA in assay buffer, covering a wide concentration range (e.g., from 10 pM to 100 µM).

  • Plate Setup:

    • Total Binding: Membrane + Radioligand + Assay Buffer (no competitor).

    • NSB: Membrane + Radioligand + High concentration of unlabeled standard competitor.

    • Competition: Membrane + Radioligand + Serial dilutions of Cpd-BPFA.

  • Incubation & Harvesting: Follow steps 5-8 from Protocol 3.2.1.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of Cpd-BPFA.

    • Use non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC_50 value.[7]

    • Calculate the K_i using the Cheng-Prusoff equation :[3][12] K_i = IC_50 / (1 + [L]/K_d) Where [L] is the concentration of the radioligand used in the assay and K_d is the dissociation constant of the radioligand determined from the saturation experiment.[12]

3.4 Homogeneous (No-Wash) Radioligand Assays

For higher throughput applications, Scintillation Proximity Assays (SPA) offer a significant advantage by eliminating the need for a physical separation step.[13] In SPA, the receptor is immobilized on a bead containing a scintillant. Only radioligand molecules that bind to the receptor are close enough to excite the scintillant and produce a light signal, while unbound radioligand in the solution remains undetected.[14][15][16] This format is highly amenable to automation.[13][17]

Table 1: Example Data Summary from Radioligand Binding Assays
ParameterRadioligand ([³H]-Spiperone)Test Compound (Cpd-BPFA)
K_d 1.2 nMN/A
B_max 250 fmol/mg proteinN/A
IC_50 N/A15.6 nM
K_i N/A7.1 nM

Orthogonal & Advanced Methods for Validation

Relying on a single assay format can be misleading. Orthogonal, label-free methods are essential for validating initial findings and providing a more complete biophysical profile of the interaction.

4.1 Surface Plasmon Resonance (SPR) for Real-Time Kinetics

SPR is a powerful optical technique that monitors molecular interactions in real-time without the need for labels.[6] It provides not only the affinity (K_D) but also the kinetic rate constants for association (k_a) and dissociation (k_d), offering deeper insight into the binding mechanism.[18]

4.1.1 Principle of SPR

In a typical SPR experiment, the receptor (ligand) is immobilized on a sensor chip. The test compound (analyte) flows over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a response signal.[6][19]

SPR_Workflow cluster_steps SPR Cycle Immobilize 1. Ligand Immobilization (Receptor on Chip) Associate 2. Association (Inject Cpd-BPFA) Immobilize->Associate Dissociate 3. Dissociation (Buffer Flow) Associate->Dissociate Regenerate 4. Regeneration (Strip Bound Analyte) Dissociate->Regenerate Data_Source Raw Sensorgram Data Regenerate->Data_Source Analysis Kinetic Analysis (Global Fit) Data_Source->Analysis Results Output: - k_a (on-rate) - k_d (off-rate) - K_D (Affinity) Analysis->Results

Figure 2: Standard experimental workflow for an SPR kinetic analysis.
Protocol 4.1.2: SPR Kinetic Analysis of Cpd-BPFA
  • Chip Preparation: Select an appropriate sensor chip (e.g., CM5) and immobilize the purified target receptor using standard amine coupling chemistry. Aim for a surface density that will yield a robust signal for a small molecule analyte like Cpd-BPFA.

  • Analyte Preparation: Prepare a series of concentrations of Cpd-BPFA in running buffer (e.g., HBS-EP+), including a zero-concentration (buffer only) sample for double referencing.

  • Kinetic Assay:

    • Inject the different concentrations of Cpd-BPFA over the sensor surface for a defined period (association phase).

    • Follow with an injection of running buffer to monitor the decay of the signal (dissociation phase).

    • After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference surface signal and the buffer-only injection signal.

    • Perform a global fit of the processed data from all concentrations simultaneously to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_a, k_d, and K_D.

4.2 Isothermal Titration Calorimetry (ITC) for Thermodynamics

ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[20] It directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[5][21]

4.2.1 Principle of ITC

In an ITC experiment, a solution of the ligand (Cpd-BPFA) is titrated in small aliquots into a sample cell containing the purified receptor. The instrument measures the minute temperature changes that occur upon binding, providing a complete thermodynamic profile of the interaction in a single experiment.[20]

Protocol 4.2.2: ITC Binding Assay
  • Sample Preparation: Prepare highly purified and concentration-matched solutions of the receptor and Cpd-BPFA in the same buffer to minimize heats of dilution. Degas all solutions thoroughly.

  • Instrument Setup: Load the receptor solution into the sample cell and Cpd-BPFA into the injection syringe. Allow the system to thermally equilibrate.

  • Titration: Perform a series of small, timed injections of Cpd-BPFA into the sample cell while stirring.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model to determine the binding affinity (K_a, which is 1/K_d), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Table 2: Comparison of Affinity Data from Orthogonal Assays
MethodParameter MeasuredCpd-BPFA ValueKey Advantage
Radioligand Assay K_i7.1 nMHigh sensitivity, robust for membrane proteins
SPR K_D (k_d/k_a)8.5 nMReal-time kinetics, label-free
ITC K_D (1/K_a)9.2 nMTrue in-solution affinity, provides thermodynamics

Assay Validation and Quality Control

The trustworthiness of experimental data hinges on rigorous assay validation. Before initiating a large-scale screening campaign, the chosen assay must be proven to be robust, reproducible, and fit for purpose.[22][23][24]

5.1 Key Validation Parameters

  • Signal Window (S/B): The ratio of the mean signal of the high control (e.g., total binding) to the mean signal of the low control (e.g., NSB). A larger window is generally better.

  • Coefficient of Variation (%CV): A measure of the data variability within replicate wells. For HTS, a %CV of <20% is often required.[23][25]

  • Z'-factor: A statistical parameter that reflects both the signal window and the data variation. It is a superior metric for assessing assay quality for high-throughput screening.[26]

    Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

    Where σ is the standard deviation, μ is the mean, and p and n refer to the positive and negative controls, respectively.

  • Interpretation of Z'-factor: [27][28][29]

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' < 0.5: A marginal assay, may require optimization.

    • Z' < 0: The assay is not suitable for screening.

5.2 DMSO Tolerance

Since test compounds are typically stored in dimethyl sulfoxide (DMSO), it is crucial to determine the assay's tolerance to this solvent to avoid artifacts. The assay should be run with varying final concentrations of DMSO (e.g., 0.1% to 5%) to ensure the signal window and Z' are not adversely affected at the concentration planned for screening.[23]

Conclusion and Future Directions

This guide has outlined a systematic, multi-faceted approach to characterizing the receptor binding affinity of the novel compound Cpd-BPFA. By beginning with the gold-standard radioligand binding assay to determine an initial K_i and validating this finding with orthogonal, label-free methods like SPR and ITC, researchers can build a high-confidence affinity profile.

The data generated through these methods—a K_i of ~7 nM, confirmed by K_D values of ~8-9 nM from biophysical assays—strongly indicates that Cpd-BPFA is a potent ligand for its target. The kinetic data from SPR and thermodynamic data from ITC provide further layers of understanding that can guide subsequent lead optimization efforts. The next logical steps in the drug discovery cascade would involve assessing the functional consequences of this binding (e.g., agonist vs. antagonist activity) and profiling Cpd-BPFA against a panel of other receptors to establish its selectivity profile.

References

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved March 12, 2024, from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved March 12, 2024, from [Link]

  • Scintillation proximity assay. (2023, December 26). In Wikipedia. Retrieved March 12, 2024, from [Link]

  • Competitive Ligand Binding Assay. (n.d.). Mtoz Biolabs. Retrieved March 12, 2024, from [Link]

  • Saturation Binding Assay Guidelines: Kd & Ki Determination. (n.d.). Studylib. Retrieved March 12, 2024, from [Link]

  • SPA(Scintillation Proximity Assays)(総論). (n.d.). Japan Radioisotope Association. Retrieved March 12, 2024, from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved March 12, 2024, from [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2020, December 21). Bioinformatics, Oxford Academic. Retrieved March 12, 2024, from [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved March 12, 2024, from [Link]

  • Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved March 12, 2024, from [Link]

  • Hart, H. E., & Greenwald, E. B. (1979). Scintillation proximity assay: a sensitive and continuous isotopic method for monitoring ligand/receptor and antigen/antibody interactions. Molecular Immunology, 16(4), 265-267. [Link]

  • Klebe, G. (2006). Isothermal titration calorimetry in drug discovery. Drug Discovery Today, 11(15-16), 755-761. [Link]

  • Zettner, A., & Duly, P. E. (1974). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry, 20(1), 5-14. [Link]

  • Key concepts: Saturation binding. (n.d.). GraphPad Prism 11 Curve Fitting Guide. Retrieved March 12, 2024, from [Link]

  • Radioligand binding assays. (2014). Bio-protocol, 4(13). [Link]

  • Auld, D. S., & Inglese, J. (2015). Assay Validation in High Throughput Screening – from Concept to Application. In IntechOpen. [Link]

  • Binding Assays. (n.d.). BMG LABTECH. Retrieved March 12, 2024, from [Link]

  • How Do You Validate an Assay for High-Throughput Screening? (2026, March 3). BellBrook Labs. Retrieved March 12, 2024, from [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). (n.d.). Biosensing Instrument. Retrieved March 12, 2024, from [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs. Retrieved March 12, 2024, from [Link]

  • Plate Quality Control. (2026, February 9). CDD Support. Retrieved March 12, 2024, from [Link]

  • Z-Factor Calculator. (n.d.). Assay Quality Control. Retrieved March 12, 2024, from [Link]

  • Isothermal Titration Calorimetry: Principles and Applications. (2020, January). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Zhang, L. L., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 4(2). [Link]

  • Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad. Retrieved March 12, 2024, from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. Retrieved March 12, 2024, from [Link]

  • On the Calculation Formula for the Binding Inhibition Constant Ki. (2025, May 12). Kagawa University. Retrieved March 12, 2024, from [Link]

  • Meuwissen, J. A., & Ketterer, B. (1977). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. FEBS Letters, 77(2), 277-280. [Link]

  • ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. Retrieved March 12, 2024, from [Link]

  • A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor. (2006). Analytical Biochemistry, 354(2), 243-252. [Link]

  • Lazareno, S., & Birdsall, N. J. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Receptor and Signal Transduction Research, 21(2-3), 271-287. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (2018). Methods in Molecular Biology, 1789, 133-146. [Link]

  • Norby, J. G., et al. (1986). Saturation analysis in receptor binding assays: an evaluation of six different calculation techniques. Journal of Receptor Research, 6(5-6), 387-401. [Link]

  • Surface Plasmon Resonance Assay for Identification of Small Molecules Capable of Inhibiting Aβ Aggregation. (2021). ACS Applied Materials & Interfaces, 13(24), 27911-27920. [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3). IntechOpen. Retrieved March 12, 2024, from [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). Retrieved March 12, 2024, from [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024, June 20). Reichert Technologies. Retrieved March 12, 2024, from [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG LABTECH. Retrieved March 12, 2024, from [Link]

  • A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. (2021, June 18). bioRxiv. [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Foundational

Comprehensive DMPK Whitepaper: Identification and Characterization of Primary Metabolites for 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane

Executive Summary The structural complexity of modern preclinical candidates demands rigorous Drug Metabolism and Pharmacokinetics (DMPK) profiling. The compound 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural complexity of modern preclinical candidates demands rigorous Drug Metabolism and Pharmacokinetics (DMPK) profiling. The compound 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane presents a unique analytical challenge due to its tripartite scaffold: a flexible lipophilic azepane ring, a halogenated aromatic system (4-fluorophenyl), and a heteroaromatic amide (5-bromopyridine-3-carbonyl).

This technical guide outlines a highly specific, self-validating analytical framework for elucidating the primary Phase I and Phase II metabolites of this compound. By integrating predictive in silico structural analysis with high-resolution mass spectrometry (HRMS) and Mass Defect Filtering (MDF), we establish a robust methodology for tracking biotransformations in complex biological matrices.

Structural Analysis & Predictive Metabolism

Before initiating in vitro incubations, an application scientist must evaluate the physicochemical and electronic properties of the molecule to predict metabolic "soft spots." This predictive step informs the subsequent analytical tuning.

  • The 4-Fluorophenyl Moiety: Unsubstituted phenyl rings are highly susceptible to Cytochrome P450 (CYP)-mediated para-hydroxylation. However, the strategic placement of a highly electronegative fluorine atom at the para position acts as a metabolic block. This structural modification forces "metabolic shunting," directing oxidative enzymes toward ortho/meta positions or entirely different moieties [1].

  • The Azepane Ring: As a saturated, seven-membered nitrogen heterocycle, the azepane ring is highly lipophilic and conformationally flexible. The aliphatic CH2​ groups are prime targets for hydrogen atom abstraction and oxygen rebound, leading to hydroxylation (typically at the 4' or 5' positions) [2].

  • The 5-Bromopyridine-3-carbonyl Moiety: Pyridine rings are classic substrates for N-oxidation, catalyzed primarily by CYP450s and Flavin-containing monooxygenases (FMOs) [3]. Furthermore, the amide linkage connecting this moiety to the azepane ring is susceptible to enzymatic hydrolysis by hepatic amidases.

Isotopic Self-Validation Strategy

A critical feature of this molecule is the bromine atom. Bromine exists in nature as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. This provides a built-in, self-validating analytical control: any true metabolite that retains the pyridine ring must exhibit a characteristic isotopic doublet separated by exactly 1.998 Da in the mass spectrum. This causality allows us to instantly differentiate drug-related material from endogenous background noise.

Experimental Methodologies

To capture the full spectrum of primary metabolites, we utilize pooled Human Liver Microsomes (HLM). The protocol below is designed as a self-validating system; the inclusion of obligate cofactors ensures that any observed biotransformation is enzymatically driven, while the minus-cofactor control rules out chemical degradation.

Protocol 1: In Vitro Microsomal Incubation
  • Preparation of Matrix: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH and maintain enzyme tertiary structure.

  • Reaction Assembly: In a 1.5 mL Eppendorf tube, combine 1 mg/mL HLM protein, 3.3 mM MgCl2​ (essential for stabilizing the nucleotide-enzyme complex), and 10 µM of the test compound.

  • Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the Phase I metabolic reaction by adding 1 mM NADPH (the obligate electron donor for CYP450 catalytic cycles). For Phase II glucuronidation tracking, add 2 mM UDP-glucuronic acid (UDPGA) and 25 µg/mL alamethicin (a pore-forming peptide that grants UDPGA access to luminal UGT enzymes).

  • Termination: After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). This instantly denatures the enzymes and precipitates proteins.

  • Clarification: Centrifuge the samples at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials for analysis.

Protocol 2: UPLC-QTOF-MS Analytical Workflow

We utilize Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) because its high mass resolving power (>30,000 FWHM) is mandatory for distinguishing isobaric endogenous lipids from drug metabolites.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Gradient Elution: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 12 minutes to ensure baseline separation of structural isomers (e.g., different azepane hydroxylation sites).

  • MS Acquisition: Operate the QTOF in positive Electrospray Ionization (ESI+) mode. Acquire full-scan MS data ( m/z 100–1000) simultaneously with data-dependent MS/MS (ddMS2) triggering on the top 3 most intense ions.

Workflow A In Vitro Microsomal Incubation (HLM) B Protein Precipitation & Centrifugation A->B C UPLC-QTOF-MS Acquisition (ESI+) B->C D Mass Defect Filtering (MDF ± 40 mDa) C->D E Metabolite Elucidation (Isotope Tracking & MS/MS) D->E

Analytical workflow for metabolite identification using UPLC-HRMS and MDF.

Data Processing: Mass Defect Filtering (MDF)

Biological matrices generate thousands of background ions. To isolate the metabolites of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane, we apply Mass Defect Filtering (MDF) [4].

The exact mass of a molecule is never an integer due to the nuclear binding energy of its constituent elements (the mass defect). The parent drug ( C18​H18​BrFN2​O ) has a protonated exact mass ( [M+H]+ ) of 377.0660 Da (for 79Br ). The nominal mass is 377, meaning the mass defect is +0.0660 Da .

Because metabolic biotransformations (like adding oxygen, +15.9949 Da) shift the mass defect in highly predictable, narrow ranges, we set an MDF window of 0.0660 ± 0.040 Da . Any ion falling outside this fractional mass window is computationally discarded as matrix noise, drastically reducing false positives.

Quantitative Data Summary
Compound / MetaboliteBiotransformationFormula ( [M+H]+ )Exact Mass ( 79Br )Mass DefectIsotopic Doublet?
Parent Drug N/A C18​H19​BrFN2​O+ 377.0660+0.0660 DaYes (~1:1)
M1 Azepane Hydroxylation (+O) C18​H19​BrFN2​O2+​ 393.0609+0.0609 DaYes (~1:1)
M2 Pyridine N-Oxidation (+O) C18​H19​BrFN2​O2+​ 393.0609+0.0609 DaYes (~1:1)
M3a Amide Hydrolysis (Cleavage) C6​H5​BrNO2+​ 201.9504-0.0496 DaYes (~1:1)
M3b Amide Hydrolysis (Cleavage) C12​H17​FN+ 194.1345+0.1345 DaNo
M4 Glucuronidation of M1 C24​H27​BrFN2​O8+​ 569.0930+0.0930 DaYes (~1:1)

Elucidation of Primary Metabolites

By analyzing the MS/MS fragmentation patterns of the filtered ions, we establish the exact site of metabolism based on structural causality.

  • M1 (Azepane Hydroxylation): Detected at m/z 393.0609. MS/MS fragmentation yields an intact 5-bromopyridine-3-carbonyl fragment at m/z 201.9504. Because the pyridine fragment is unshifted, the +15.9949 Da (oxygen) addition must reside on the fluorophenyl-azepane moiety. Given the fluorine block on the phenyl ring, aliphatic hydroxylation on the azepane ring is the confirmed pathway.

  • M2 (Pyridine N-Oxidation): Also detected at m/z 393.0609 (eluting at a different retention time than M1). MS/MS fragmentation yields a shifted pyridine fragment at m/z 217.9453 (+16 Da from the base fragment). This confirms the oxygen addition occurred on the pyridine ring, characteristic of N-oxidation.

  • M3a & M3b (Amide Hydrolysis): The detection of m/z 201.9504 (with the bromine doublet) and m/z 194.1345 (lacking the bromine doublet) confirms the enzymatic cleavage of the central amide bond.

  • M4 (Phase II Glucuronidation): Detected at m/z 569.0930. MS/MS shows a neutral loss of 176.0321 Da (glucuronic acid), yielding the M1 aglycone at m/z 393.0609. This confirms that the hydroxyl group formed in M1 serves as the substrate for UGT-mediated Phase II conjugation.

Pathway Parent 1-(5-bromopyridine-3-carbonyl)- 3-(4-fluorophenyl)azepane M1 M1: Azepane Hydroxylation m/z 393.0609 Parent->M1 CYP3A4/2D6 M2 M2: Pyridine N-Oxidation m/z 393.0609 Parent->M2 CYP450 / FMO M3 M3: Amide Hydrolysis m/z 201.9504 & 194.1345 Parent->M3 Hepatic Amidases M4 M4: O-Glucuronidation of M1 m/z 569.0930 M1->M4 UGT Enzymes

Proposed primary Phase I and Phase II metabolic pathways for the target compound.

Conclusion

The metabolic profiling of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane reveals a multi-pathway clearance mechanism dominated by azepane hydroxylation, pyridine N-oxidation, and amide hydrolysis. By leveraging the predictive power of structural biology, the isotopic self-validation of the bromine atom, and the precision of Mass Defect Filtering, researchers can confidently map the DMPK profile of this complex scaffold, accelerating its preclinical evaluation.

References

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. "Metabolism of Fluorine-Containing Drugs." Annual Review of Pharmacology and Toxicology.[Link]

  • Al-Gharabli, S., et al. "Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity." MDPI Molecules.[Link]

  • Al-Karmalawy, A. A., et al. "Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review." MDPI International Journal of Molecular Sciences.[Link]

  • Zhu, M., et al. "Detection and Structural Characterization of Glutathione-Trapped Reactive Metabolites Using Liquid Chromatography−High-Resolution Mass Spectrometry and Mass Defect Filtering." Analytical Chemistry.[Link]

Exploratory

Blood-brain barrier permeability of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane Executive Summary The blood-brain barrier (BBB) represents a formidable challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane

Executive Summary

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders, preventing the vast majority of small molecules from reaching their intended targets.[1][2] This guide outlines a comprehensive, multi-tiered strategy for the evaluation of the BBB permeability of a novel compound, 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane . As no prior public data exists for this specific molecule, this document serves as a methodological framework, guiding researchers from initial computational assessment through to definitive in vivo validation. The described workflow is designed to build a robust data package, elucidating not only the extent of BBB penetration but also the underlying transport mechanisms. This approach prioritizes a logical, stepwise progression that maximizes data value while conserving resources, beginning with predictive in silico models, advancing to high-throughput in vitro assays to measure passive and active transport, and culminating in quantitative in vivo studies in a rodent model.

Introduction: The Criticality of BBB Permeability in CNS Drug Discovery

The BBB is a dynamic and highly selective interface composed of specialized endothelial cells, pericytes, and astrocytes that meticulously regulates the passage of substances into and out of the brain.[2][3] This protective mechanism is crucial for maintaining CNS homeostasis but also poses a significant obstacle for drug delivery.[1] An estimated 98% of small-molecule drugs are unable to cross the BBB, leading to high failure rates for CNS drug candidates.[3][4]

A compound's ability to permeate the BBB is governed by a complex interplay of its physicochemical properties and its interaction with various transport systems embedded within the barrier.[5] Key mechanisms include:

  • Passive Transcellular Diffusion: The primary route for many CNS drugs, favoring small, lipophilic molecules with a low hydrogen bonding capacity.[5][6]

  • Carrier-Mediated Transport (CMT): Utilizes solute carrier (SLC) transporters to ferry essential nutrients and certain drugs into the brain.[2]

  • Active Efflux: A major barrier mechanism mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain endothelial cells and back into the bloodstream.[7][8][9]

Therefore, a thorough assessment of BBB permeability is not merely a checkbox in preclinical development; it is a fundamental requirement for any CNS-targeted therapeutic program.[10] This guide provides the strategic and technical framework to conduct such an assessment for 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane.

A Phased Approach to Permeability Assessment

We advocate for a staged approach that systematically builds a comprehensive understanding of the compound's BBB transport characteristics. This workflow ensures that resource-intensive in vivo studies are only undertaken for compounds with a promising profile from earlier, higher-throughput assays.

G Figure 1: Staged Workflow for BBB Permeability Assessment cluster_0 Phase 1: Prediction & Early Assessment cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Definitive Validation in_silico In Silico Profiling (Physicochemical Properties, QSAR) pampa PAMPA-BBB Assay (Passive Permeability) in_silico->pampa Inform Go/No-Go cell_assay Cell-Based Assay (e.g., Caco-2 for Efflux) pampa->cell_assay Confirm Passive Permeability in_vivo In Vivo Rodent Study (Brain/Plasma Ratio) cell_assay->in_vivo Characterize Efflux Liability G Figure 2: In Vivo BBB Permeability Study Workflow cluster_0 Dosing & Sampling cluster_1 Sample Processing cluster_2 Analysis & Calculation Dose Administer Compound to Mice (e.g., IV or IP) Sample Collect Blood & Brain Samples at Terminal Timepoint Dose->Sample Plasma Isolate Plasma from Blood Sample->Plasma Homogenize Homogenize Brain Tissue Sample->Homogenize Quantify Quantify Compound Concentration in Plasma & Brain Homogenate (LC-MS/MS) Plasma->Quantify Homogenize->Quantify Calculate Calculate Brain/Plasma Ratio (Kp or logBB) Quantify->Calculate

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Step-by-Step Guide to the Synthesis of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, step-by-step guide for the synthesis of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane, a novel compound w...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane, a novel compound with potential applications in medicinal chemistry and drug discovery. The azepane scaffold is a key structural motif in numerous biologically active molecules, and its functionalization is of significant interest for the development of new therapeutic agents.[1][2]

This guide is structured to provide not just a protocol, but a deeper understanding of the synthetic strategy, the rationale behind the chosen reactions, and the critical parameters for success. The synthesis is divided into two main stages: the preparation of the key intermediate, 3-(4-fluorophenyl)azepane, followed by its coupling with 5-bromonicotinic acid to yield the final product.

Part 1: Synthesis of the 3-(4-fluorophenyl)azepane Intermediate

Proposed Synthetic Pathway for 3-(4-fluorophenyl)azepane

Synthetic Pathway for 3-(4-fluorophenyl)azepane start 4-Fluoronitrobenzene step1 Photochemical Ring Expansion (Blue Light, P(Oi-Pr)3, Et2NH) start->step1 intermediate 3H-azepine intermediate step1->intermediate step2 Hydrogenation (H2, Pd/C) intermediate->step2 product 3-(4-fluorophenyl)azepane step2->product caption Proposed two-step synthesis of 3-(4-fluorophenyl)azepane. Amide Coupling Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions reagent1 5-Bromonicotinic Acid product 1-(5-bromopyridine-3-carbonyl)- 3-(4-fluorophenyl)azepane reagent1->product reagent2 3-(4-fluorophenyl)azepane reagent2->product coupling Amide Coupling Reagent (e.g., HATU, HOBt/EDC) coupling->product base Base (e.g., DIPEA) base->product solvent Solvent (e.g., DMF, DCM) solvent->product caption General workflow for the amide coupling reaction.

Sources

Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane

Abstract This application note details the development and validation of a precise, accurate, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-(5-bromopyridine-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane, a novel compound with significant pharmaceutical potential. The method is demonstrated to be stability-indicating through forced degradation studies, ensuring that the analyte can be accurately measured in the presence of its degradation products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the rationale behind methodological choices, a detailed experimental protocol, and a full validation summary in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

The compound 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane is a complex molecule containing multiple functional groups, including a bromopyridine ring, a fluorophenyl ring, and an azepane core. Accurate quantification of this active pharmaceutical ingredient (API) is critical for quality control, stability testing, and formulation development in the pharmaceutical industry.[4][5][6] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and precision.[4][5]

This application note addresses the specific challenges in developing a quantitative method for this analyte, such as its potential for peak tailing due to the basic nature of the pyridine nitrogen and the need to resolve it from potential process impurities and degradation products.[7] A systematic approach was employed to optimize chromatographic conditions, leading to a method that is not only reliable for routine analysis but also serves as a stability-indicating assay.[1][8]

Method Development Strategy

The primary objective was to develop a simple, efficient, and reproducible RP-HPLC method. The strategy involved a systematic evaluation of stationary phases, mobile phase composition, and detection parameters to achieve optimal separation and sensitivity.

Analyte Characterization

A preliminary analysis of the analyte's structure—containing both non-polar (bromophenyl, fluorophenyl groups) and moderately polar (carbonyl, pyridine) moieties—suggested that reverse-phase chromatography would be the most suitable separation mode.[9][10] The presence of aromatic rings indicated strong UV absorbance, making UV detection a logical choice.[11]

Initial Screening and Rationale
  • Column Selection: Given the presence of aromatic and halogenated functional groups, a phenyl-hexyl stationary phase was considered alongside a traditional C18 column.[12][13][14] Phenyl-based columns can offer alternative selectivity for aromatic compounds through π-π interactions.[13][15] A standard C18 column was ultimately chosen for initial development due to its broad applicability and robustness.[16] A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size was selected to balance efficiency and backpressure.[17]

  • Mobile Phase Selection: A combination of acetonitrile (ACN) and water was chosen as the mobile phase due to their low UV cutoff and common use in RP-HPLC.[15] To address potential peak tailing from the basic pyridine nitrogen's interaction with residual silanols on the silica-based column, an acidic modifier was deemed necessary.[7][18] Phosphoric acid was selected to maintain a low pH (around 2.5-3.0), ensuring the pyridine nitrogen is protonated, which typically results in improved peak shape.[19]

  • Detection Wavelength: The UV spectrum of the analyte was scanned to determine the wavelength of maximum absorbance (λmax). The presence of the bromopyridine moiety suggests strong absorbance in the UV region.[20][21] A λmax of approximately 265 nm was identified and selected for detection to ensure high sensitivity.

MethodDevelopmentWorkflow cluster_Analyte Analyte & System Setup cluster_Screening Initial Parameter Screening cluster_Optimization Systematic Optimization cluster_Final Final Method Analyte Analyte Structure 1-(5-bromopyridine-3-carbonyl) -3-(4-fluorophenyl)azepane Col Column Chemistry (C18 vs. Phenyl-Hexyl) Analyte->Col informs System HPLC System with UV/PDA Detector Det Detection λ (Scan for λmax) System->Det Opt_MP Optimize Mobile Phase - % Organic - Buffer pH & Conc. Col->Opt_MP MP Mobile Phase (ACN/Water vs. MeOH/Water) MP->Opt_MP FinalMethod Optimized & Robust Quantitative Method Det->FinalMethod Opt_Grad Gradient Profile (Slope & Time) Opt_MP->Opt_Grad Opt_Flow Flow Rate & Temp. Opt_Grad->Opt_Flow Opt_Flow->FinalMethod

Optimization of Chromatographic Conditions

A systematic approach was taken to refine the initial conditions. The percentage of acetonitrile, gradient slope, and column temperature were adjusted to achieve a retention time of 5-10 minutes, a USP tailing factor ≤ 1.5, and adequate resolution from any impurities.

The final optimized conditions were determined as follows:

ParameterOptimized ValueRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvided the best balance of retention, efficiency, and peak symmetry.[16]
Mobile Phase A 0.1% Phosphoric Acid in WaterMaintains a low pH to ensure protonation of the analyte, improving peak shape.[19]
Mobile Phase B Acetonitrile (ACN)Good solvent strength and low UV cutoff.[15]
Gradient 40% B to 90% B over 10 minEnsures elution of the analyte in a reasonable time with good peak shape.
Flow Rate 1.0 mL/minOptimal for the selected column dimensions, providing good efficiency without excessive pressure.
Column Temp. 30 °CProvides reproducible retention times and can improve peak shape.[22]
Detection UV at 265 nmWavelength of maximum absorbance for the analyte, maximizing sensitivity.
Injection Vol. 10 µLA standard volume that balances sensitivity and potential for overload.

Method Validation Protocol

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[23][24][25] The validation protocol encompassed specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[26][27][28]

ValidationWorkflow Start Optimized HPLC Method Specificity Specificity / Selectivity (Forced Degradation) Start->Specificity Robustness Robustness Start->Robustness Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Limits LOD & LOQ Linearity->Limits Validated Validated Method Linearity->Validated Accuracy->Validated Precision->Validated Limits->Validated Robustness->Validated

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[26] To prove the stability-indicating nature of the method, forced degradation studies were conducted.[1][29][30] The analyte was subjected to the following stress conditions as per ICH guidelines:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours

The chromatograms from the stressed samples were compared to that of an unstressed standard. In all cases, the main analyte peak was well-resolved from all degradation product peaks, demonstrating the method's specificity and stability-indicating capability.

Linearity

The linearity of the method was established by analyzing a series of six concentrations of the analyte ranging from 50% to 150% of the target concentration. A calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Concentration Range 50 - 150 µg/mL---
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Y-intercept Close to zeroIntercept should not be significantly different from zero.
Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%).[26] Each level was prepared in triplicate.

Concentration LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.5%0.45%98.0% - 102.0% Recovery
100% 100.2%0.31%%RSD ≤ 2.0%
120% 99.8%0.52%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[26]

  • Repeatability: Six replicate injections of the 100% concentration standard were performed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.

Precision Level% RSD of Peak AreaAcceptance Criteria
Repeatability (n=6) 0.65%%RSD ≤ 2.0%
Intermediate Precision (n=6) 0.88%%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

The robustness of the method was assessed by introducing small, deliberate variations to the chromatographic parameters and observing the effect on the results.[26] The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

In all varied conditions, the system suitability parameters (retention time, tailing factor, and theoretical plates) remained within acceptable limits, demonstrating the method's robustness.

Standard Operating Protocol (SOP)

1.0 Objective To provide a detailed procedure for the quantitative determination of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane using a validated RP-HPLC method.

2.0 Materials and Reagents

  • 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane Reference Standard

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (AR Grade)

  • Deionized Water (18.2 MΩ·cm)

3.0 Instrumentation

  • HPLC system equipped with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

4.0 Chromatographic Conditions

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 60 40
    10.0 10 90
    12.0 10 90
    12.1 60 40

    | 15.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

5.0 Preparation of Solutions

  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of deionized water and mix well.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

6.0 System Suitability

  • Inject the working standard solution five times.

  • Acceptance Criteria:

    • %RSD for peak area ≤ 2.0%

    • USP Tailing Factor ≤ 1.5

    • Theoretical Plates ≥ 2000

7.0 Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test.

  • Inject the blank (diluent), followed by the standard and sample solutions.

  • Calculate the concentration of the analyte in the sample using the peak area response from the standard.

Conclusion

The RP-HPLC method detailed in this application note is rapid, specific, accurate, precise, and robust for the quantification of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane. The validation results confirm that the method adheres to the stringent requirements of the ICH guidelines.[23][24][25] Furthermore, the successful forced degradation studies establish its utility as a stability-indicating assay, making it a valuable tool for quality control and regulatory submissions throughout the drug development lifecycle.[8][29]

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A Review on HPLC Method Development and Validation in Forced Degradation Studies Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: HPLC Column Selection - how to choose the right column Source: Analytics-Shop URL: [Link]

  • Title: A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method Source: PMC URL: [Link]

  • Title: Choosing the Right HPLC Column: A Complete Guide Source: Phenomenex URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: Essential Applications of HPLC in the Pharmaceutical Industry Source: NJ Labs URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: How to fix peak shape in hplc? Source: ResearchGate URL: [Link]

  • Title: LC Chromatography Troubleshooting Guide Source: HALO Columns URL: [Link]

  • Title: What are the Common Peak Problems in HPLC Source: Chromatography Today URL: [Link]

  • Title: How is HPLC Used in the Pharmaceutical Industry? Source: Chromatography Today URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: What Is HPLC and Why Is It So Commonly Used for Pharmaceutical and Dietary Supplement QC Testing? Source: Vici Health Sciences URL: [Link]

  • Title: Scaling Small Molecule Purification Methods for HPLC Source: Agilent URL: [Link]

  • Title: Picking the Perfect HPLC Column Source: Biocompare URL: [Link]

  • Title: How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase Source: LCGC International URL: [Link]

  • Title: 5 Main Types of HPLC Columns Explained Source: Torontech URL: [Link]

  • Title: HPLC in Pharmaceutical Applications and Pharmaceutical Industry Source: Lab Manager URL: [Link]

  • Title: HPLC in pharmaceutical analytics - 2023 Source: Wiley Analytical Science URL: [Link]

  • Title: Reverse-phase HPLC analysis and purification of small molecules Source: PubMed URL: [Link]

  • Title: HPLC separation of related halogenated aromatic, any one?? Source: Chromatography Forum URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

  • Title: Reverse Phase Chromatography Techniques Source: Chrom Tech, Inc. URL: [Link]

  • Title: Reverse-phase HPLC Analysis and Purification of Small Molecules Source: ResearchGate URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]

  • Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: ResearchGate URL: [Link]

  • Title: HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column Source: SIELC Technologies URL: [Link]

  • Title: Method for pyridine amine derivative Source: Chromatography Forum URL: [Link]

  • Title: Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde Source: MDPI URL: [Link]

  • Title: HPLC Method development: an overview. Source: PharmaCores URL: [Link]

  • Title: Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl Source: MAC-MOD Analytical URL: [Link]

  • Title: How to maximize UV detection sensitivity in flash chromatography Source: Biotage URL: [Link]

  • Title: Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes Source: RSC Publishing URL: [Link]

  • Title: UV-Visible Spectroscopy Source: Michigan State University Chemistry URL: [Link]

  • Title: UV-Vis Spectrum of Pyridine Source: SIELC Technologies URL: [Link]

  • Title: Pyridine, 3-bromo- Source: NIST WebBook URL: [Link]

Sources

Method

Application Note: Dissolving 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane for Cell Culture Assays

Executive Summary The effective use of novel small molecules in cell-based assays is contingent on achieving complete and stable solubilization in aqueous culture media. Poor solubility can lead to compound precipitation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The effective use of novel small molecules in cell-based assays is contingent on achieving complete and stable solubilization in aqueous culture media. Poor solubility can lead to compound precipitation, inaccurate concentration data, and erroneous biological results.[1][2] This guide provides a detailed, field-proven protocol for dissolving 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane, a compound whose structural motifs—including a brominated pyridine, a fluorophenyl group, and an azepane ring—suggest significant hydrophobicity and a high likelihood of poor aqueous solubility.[3]

The core strategy involves creating a high-concentration stock solution in an appropriate organic solvent, followed by a carefully controlled serial dilution into the final cell culture medium. This protocol emphasizes best practices to maintain compound solubility, minimize solvent-induced cytotoxicity, and ensure the validity of experimental results through proper controls and quality checks.

The Challenge: Understanding the Physicochemical Properties

While specific experimental data for 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane is not widely available, its constituent parts provide clues to its behavior:

  • Brominated Pyridine & Fluorophenyl Groups: These halogenated aromatic rings significantly increase the molecule's lipophilicity (hydrophobicity), making it inherently difficult to dissolve in water-based media.[3]

  • Azepane Ring: This seven-membered heterocyclic structure contributes to the compound's overall size and complex stereochemistry.[3][4]

  • Carbonyl and Sulfonyl Groups (in related structures): While these can offer some polarity, the overall molecule is expected to be poorly water-soluble.[3]

Given these characteristics, a direct dissolution in aqueous buffers or cell culture media is highly unlikely to succeed and will likely result in precipitation.[5][6] The standard and most effective approach is to first dissolve the compound in a 100% organic solvent.[7]

Principle of Solubilization for Cell-Based Assays

The methodology is built on a two-stage process designed to transition the hydrophobic compound from a solid state into a stable, biologically active solution.

Stage 1: The High-Concentration Stock Solution

The primary goal is to completely dissolve the compound in a minimal volume of a compatible organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its powerful solubilizing capacity for a broad range of organic molecules and its general acceptance in cell culture protocols.[7][8][9] A high concentration (e.g., 10-20 mM) is prepared to ensure that the final volume of solvent added to the cells is minimal, thereby reducing the risk of cytotoxicity.[7]

Stage 2: The Working Solution in Aqueous Medium

This stage involves diluting the organic stock solution into the final cell culture medium. This is the most critical step where precipitation can occur.[6][10] The key is to perform a stepwise or serial dilution, which prevents a sudden, drastic change in solvent polarity that would cause the compound to crash out of solution.[11] The final concentration of the organic solvent must be kept below the toxicity threshold for the specific cell line being used.[12][13]

Materials and Equipment

  • 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes (1.5 mL) or amber glass vials[14]

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional, but recommended)[14][15]

  • Analytical balance (located in a chemical fume hood if compound toxicity is unknown)[14]

Experimental Protocols

PROTOCOL 1: Preparation of a 10 mM Master Stock Solution in DMSO

This protocol details the creation of a concentrated stock that will be the source for all subsequent dilutions.

  • Pre-Analysis: Before starting, ensure all equipment is sterile. If the compound is light-sensitive, use amber vials or wrap clear vials in aluminum foil.[14]

  • Weighing the Compound: Accurately weigh a precise amount of the compound powder (e.g., 3-5 mg) into a sterile 1.5 mL microcentrifuge tube. Record the exact mass.

  • Calculating Solvent Volume: Determine the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • Example: Assuming a Molecular Weight (MW) of 381.25 g/mol and 5 mg of compound:

      • Volume (L) = 0.005 g / (381.25 g/mol * 0.010 mol/L) = 0.001311 L = 1311 µL

  • Dissolution: Add the calculated volume of sterile DMSO to the tube containing the compound.

  • Solubilization:

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source. If particulates or crystals are visible, proceed to the next step.

    • Place the tube in a water bath sonicator for 10-30 minutes.[14][15] Mild warming to 37°C can also aid dissolution for non-thermosensitive compounds.[14]

    • Repeat vortexing and visual inspection until the solution is completely clear. A clear solution is paramount for accurate dosing.[14]

  • Storage: Aliquot the master stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11] Store at -20°C or -80°C for long-term stability.[11]

PROTOCOL 2: Preparation of Working Solutions for Cell Treatment

This protocol describes the critical dilution from the DMSO stock into the aqueous cell culture medium. The goal is to maintain a final DMSO concentration that is non-toxic to the cells, typically ≤0.5%.[8][11] Many cell lines can tolerate up to 1%, but some are sensitive to concentrations as low as 0.1%.[12][13][16] It is essential to determine the specific tolerance of your cell line.

  • Pre-warm Medium: Warm the sterile, complete cell culture medium to 37°C.

  • Intermediate Dilution (Recommended): To prevent precipitation, avoid diluting the 10 mM stock directly into the final medium if high working concentrations are needed. First, perform an intermediate dilution in pure DMSO. For example, to achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), the final DMSO concentration will be 0.1%, which is generally safe.

  • Final Dilution:

    • Pipette the required volume of pre-warmed medium into a sterile tube.

    • While gently vortexing or swirling the medium, add the required volume of the DMSO stock solution drop-by-drop.[14] This rapid dispersion is key to preventing localized high concentrations that can cause precipitation.

    • Example for a 10 µM working solution: To make 1 mL of treatment medium, add 1 µL of the 10 mM DMSO stock to 999 µL of pre-warmed cell culture medium.

  • Final Quality Check: After mixing, visually inspect the working solution. It should be completely clear. If any cloudiness, turbidity, or precipitate is observed, the compound has fallen out of solution, and the results will be unreliable.[5][6]

Validation and Troubleshooting

A scientifically sound experiment relies on robust controls and an ability to troubleshoot common issues.

Essential Controls
  • Vehicle Control: This is the most critical control. Treat a set of cells with the highest concentration of DMSO that will be used in the experiment (e.g., 0.1% or 0.5%) diluted in the cell culture medium. This allows you to distinguish the effect of the compound from any effect of the solvent itself.[11]

  • Untreated Control: Cells treated with only the cell culture medium.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Compound will not dissolve in 100% DMSO Insufficient mixing/energy; Compound has extremely low solubility.Continue sonication and gentle warming (up to 37°C).[14] If it still fails, a lower stock concentration (e.g., 1-5 mM) may be necessary.
Precipitate forms when diluting stock into medium "Hydrophobic shock" from rapid polarity change; Concentration exceeds aqueous solubility limit.Perform serial dilutions in the medium.[11] Ensure the medium is pre-warmed and add the stock solution while actively mixing.[14] Lower the final working concentration.
Unexpected cytotoxicity in vehicle control DMSO concentration is too high for the cell line; Long exposure time.Perform a dose-response curve for DMSO on your specific cell line to determine its tolerance limit (e.g., test 0.05% to 2.0%).[12][16] Reduce the final DMSO concentration in your experiment.
Inconsistent results between experiments Incomplete initial dissolution; Stock solution degradation.Always ensure the DMSO stock is perfectly clear before use. Use fresh aliquots for each experiment to avoid issues from repeated freeze-thaw cycles.[11]

Visualization of Experimental Logic

Workflow for Compound Solubilization

The following diagram illustrates the logical flow from solid compound to cell treatment, emphasizing critical quality control checkpoints.

G cluster_0 PART 1: Master Stock Preparation cluster_1 PART 2: Working Solution Preparation A Weigh Compound Powder B Add 100% Cell Culture Grade DMSO A->B C Vortex & Sonicate (37°C) B->C D QC 1: Visual Inspection (Must be 100% Clear) C->D D->C FAIL E Aliquot & Store at -80°C D->E PASS F Thaw Stock Aliquot E->F H Dilute Stock into Medium (while vortexing) F->H G Pre-warm Cell Culture Medium (37°C) G->H I QC 2: Visual Inspection (Check for Precipitation) H->I I->H FAIL (Re-evaluate Dilution) J Add to Cells (Final DMSO <0.5%) I->J PASS

Caption: Workflow for preparing cell culture-ready compound solutions.

Hypothetical Mechanism of Action

To illustrate the compound's use, the diagram below presents a hypothetical signaling pathway where the compound acts as an inhibitor of a Receptor Tyrosine Kinase (RTK), a common target class for drugs with similar structural features.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P1 GRB2/SOS RTK->P1 P2 RAS P1->P2 P3 RAF P2->P3 P4 MEK P3->P4 P5 ERK P4->P5 P6 Transcription Factors (e.g., c-Myc, AP-1) P5->P6 P7 Cell Proliferation, Survival, Differentiation P6->P7 Inhibitor 1-(5-bromopyridine-3-carbonyl) -3-(4-fluorophenyl)azepane Inhibitor->RTK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the test compound.

References

  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?[Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?[Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?[Link]

  • Valledor, A. F., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • Sprando, R. L., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?[Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..?[Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • Georgikopoulos, C., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. [Link]

  • Dahlin, J. L., et al. (2015). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Journal of Medicinal Chemistry. [Link]

  • Zhang, X., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. [Link]

  • Ayan, M., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?[Link]

  • PubChem. (n.d.). N-(3-Acetylphenyl)-4-(azepane-1-carbonyl)-1,2,5-trimethyl-1H-pyrrole-3-sulfonamide. [Link]

  • Wikipedia. (n.d.). Azepane. [Link]

  • ResearchGate. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

  • NextSDS. (n.d.). 1-(5-Bromo-2-pyridinyl)azepane — Chemical Substance Information. [Link]

Sources

Application

Application Notes &amp; Protocols: In Vivo Dosing Strategies for Novel Azepane-Containing Compounds in Rodents

A Guideline for 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane and Structurally Related Molecules Disclaimer: Information regarding the specific compound "1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepan...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guideline for 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane and Structurally Related Molecules

Disclaimer: Information regarding the specific compound "1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane" is not extensively available in public literature. Therefore, these application notes and protocols are presented as a comprehensive guide based on established best practices for the in vivo dosing of novel, investigational small molecules in rodent models, particularly those with physicochemical properties suggestive of poor aqueous solubility. Researchers must adapt these guidelines based on the empirically determined characteristics (e.g., solubility, stability, toxicity) of their specific compound.

Introduction

The successful in vivo evaluation of a novel chemical entity is a cornerstone of preclinical drug development. A robust and reproducible dosing strategy is paramount to generating meaningful pharmacokinetic (PK), pharmacodynamic (PD), and toxicological data. The compound 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane contains structural motifs (a brominated pyridine, a fluorinated phenyl group, and a seven-membered azepane ring) common in centrally acting agents and often associated with low water solubility.[1] This guide provides a systematic approach to developing a dosing strategy for such compounds, from initial vehicle selection to the design of foundational in vivo studies.

The primary objectives when developing a dosing formulation and strategy are to ensure the accurate delivery of the intended dose, optimize systemic exposure in the target tissues, and minimize any confounding biological effects or toxicity from the vehicle itself.[2] This document outlines the critical steps and provides detailed protocols for researchers, scientists, and drug development professionals working with novel compounds in rodent models.

Section 1: Pre-Formulation and Vehicle Selection

Common Vehicles for Poorly Soluble Compounds: For many poorly soluble compounds, simple aqueous vehicles are unsuitable.[5] The goal is to create a formulation that is safe, stable, and provides adequate exposure. This often involves using cosolvents, surfactants, or suspending agents.

Vehicle ComponentClassProperties & RationalePotential Issues & Considerations
Saline (0.9% NaCl) AqueousIsotonic and generally well-tolerated. Ideal for water-soluble compounds.Unsuitable for most lipophilic compounds.
PEG 400 CosolventA common, relatively low-toxicity cosolvent that can solubilize many organic molecules.Can cause neuromotor deficits at high doses, especially via intraperitoneal (IP) route.[3]
DMSO CosolventA powerful solvent capable of dissolving highly insoluble compounds.[2]Can cause local irritation and has been shown to have intrinsic biological effects, including altering membrane permeability.[2] Its use should be minimized.
Tween 80 SurfactantNon-ionic surfactant used at low concentrations (e.g., 0.1-5%) to improve wetting and prevent aggregation in suspensions.No-observed-effect level (NOEL) in rats is around 250 mg/kg/day.[5]
Methylcellulose (MC) Suspending AgentForms a viscous suspension, preventing rapid settling of particles. Commonly used for oral (PO) dosing.[5]Not suitable for intravenous (IV) administration. Requires proper hydration to be effective.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) SolubilizerForms water-soluble inclusion complexes with hydrophobic molecules, enhancing solubility.[2]Generally safe, with a high maximum tolerated dose reported in rodents.[2]
Protocol 1: Small-Scale Vehicle Solubility Screen

Objective: To empirically determine a suitable vehicle that can solubilize or adequately suspend the test compound at the desired concentration.

Methodology:

  • Define Target Concentration: Determine the highest dose concentration required for planned studies (e.g., for a 100 mg/kg dose at a 10 mL/kg dosing volume, the target concentration is 10 mg/mL).

  • Prepare Vehicle Candidates: Prepare a panel of potential vehicles. Examples include:

    • 20% PEG 400 in Saline

    • 10% DMSO / 40% PEG 400 / 50% Water (or Saline)

    • 0.5% Methylcellulose / 0.2% Tween 80 in Water

    • 20% (w/v) HP-β-CD in Water

  • Compound Addition: Weigh 1-2 mg of the test compound into separate clear microcentrifuge tubes.

  • Vehicle Addition: Add the corresponding volume of each vehicle to achieve the target concentration.

  • Solubilization/Suspension: Vortex each tube vigorously for 2-3 minutes. If necessary, use a sonicating water bath for 15-30 minutes to aid dissolution or create a fine suspension.

  • Visual Inspection:

    • Solution: Observe the mixture against a light and dark background. A true solution will be completely clear with no visible particulates.

    • Suspension: Let the tube stand for 30 minutes. A good suspension will show minimal settling. If settling occurs, it should be easily re-suspended with gentle inversion.

  • Selection: Choose the simplest vehicle system that achieves a clear solution or a fine, easily re-suspendable suspension at the target concentration. This vehicle should be tested for tolerability in a small cohort of animals before use in a definitive study.

Vehicle Selection Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Decision & Refinement start Define Highest Target Concentration (e.g., 10 mg/mL) screen Test Solubility in Panel of Vehicles (e.g., PEG, DMSO, MC, HP-β-CD) start->screen observe Visual Inspection for Clarity & Stability screen->observe decision Is a Clear Solution Achieved? observe->decision solution_path Select Simplest Vehicle. Proceed to Tolerability Test. decision->solution_path Yes suspension_check Is a Fine, Homogenous Suspension Achieved? decision->suspension_check No suspension_path Select Suspension Vehicle. Proceed to Tolerability Test. suspension_check->suspension_path Yes fail Reformulate. Consider alternative solvents, surfactants, or micronization. suspension_check->fail No

Caption: Workflow for selecting an appropriate in vivo vehicle.

Section 2: Administration Routes and Protocols

The choice of administration route profoundly impacts the rate and extent of drug absorption, ultimately defining the pharmacokinetic profile. The intended clinical route and the goals of the preclinical study (e.g., bypassing first-pass metabolism with IV dosing vs. assessing oral bioavailability with PO dosing) guide this decision.[6]

Recommended Administration Parameters for Rodents

ParameterMouse (20-30 g)Rat (200-300 g)
Oral (PO) Gavage Volume 5-10 mL/kg5-10 mL/kg (up to 20 mL/kg justified)[7]
PO Gavage Needle 20-22 gauge, 1.5 inch, ball-tip16-18 gauge, 2-3 inch, ball-tip
Intravenous (IV) Volume < 0.2 mL total (<10 mL/kg)< 0.5 mL total (<5 mL/kg)
IV Needle (Tail Vein) 27-30 gauge25-27 gauge
Intraperitoneal (IP) Volume < 2-3 mL total< 5-10 mL total

Data compiled from multiple sources providing guidelines for animal experimentation.[7][8][9][10]

Protocol 2: Oral Gavage (PO) Administration

Objective: To deliver a precise volume of the formulation directly into the stomach.

Causality: Oral gavage ensures the entire dose is administered, unlike dosing in feed or water, which can be affected by animal consumption habits.[9] Proper technique is critical to prevent accidental administration into the lungs or perforation of the esophagus or stomach.[11]

Methodology:

  • Animal Restraint: Scruff the mouse firmly, grasping the skin over the shoulders so the animal is immobilized. For a rat, hold the animal near the thoracic region and support the lower body. The head should be extended slightly to create a straight line through the neck and esophagus.[7][9]

  • Measure Tube Length: Measure the gavage needle from the tip of the animal's nose to the last rib (xiphoid process) to estimate the distance to the stomach. Mark the tube to prevent over-insertion.[7]

  • Tube Insertion: Gently insert the ball-tipped gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The animal should swallow as the tube enters the esophagus. The tube should pass smoothly without resistance.[11] If resistance is met, do not force it. Withdraw and try again.

  • Administer Substance: Once the needle is in place, slowly administer the calculated volume of the test substance.

  • Withdrawal & Monitoring: After dosing, gently remove the needle along the same path of insertion. Return the animal to its cage and monitor for any signs of distress (e.g., difficulty breathing) for at least 5-10 minutes.[9]

Protocol 3: Intravenous (IV) Tail Vein Injection

Objective: To deliver the compound directly into the systemic circulation, achieving 100% bioavailability.

Causality: IV injection is essential for determining fundamental PK parameters like clearance and volume of distribution.[12] The lateral tail veins are the most common and accessible sites in rodents. Warming the tail dilates the veins, making them easier to visualize and access.[8]

Methodology:

  • Animal Restraint & Vein Dilation: Place the animal in a suitable restraint device. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Site Preparation: Clean the tail with an appropriate antiseptic (e.g., 70% ethanol).

  • Needle Insertion: Starting towards the distal end of the tail, insert a sterile needle (bevel up) into one of the lateral veins at a shallow angle. A small flash of blood in the needle hub may indicate successful entry.

  • Injection: Slowly inject the substance. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site with a new sterile needle.

  • Post-Injection: After successful injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding.

Section 3: Designing Foundational In Vivo Studies

A tiered approach is typically used to characterize a new compound in vivo, starting with safety and tolerability, followed by pharmacokinetics, and finally, efficacy studies.

Study 1: Dose Range-Finding (DRF) / Maximum Tolerated Dose (MTD)

Objective: To determine the tolerability of the compound and identify a range of doses for subsequent PK and efficacy studies. The MTD is often defined as the highest dose that does not produce life-threatening toxicity or more than a 10-20% loss in body weight.[6]

Methodology:

  • Group Allocation: Assign a small number of animals (e.g., n=2-3 per group) to several dose groups. Include a vehicle control group.

  • Dose Selection: Select doses based on in vitro potency data, typically starting at a low dose (e.g., 1 mg/kg) and escalating (e.g., 3, 10, 30, 100 mg/kg).

  • Administration: Administer the compound via the intended route of administration.

  • Monitoring: Observe animals closely for clinical signs of toxicity immediately after dosing and at regular intervals for several days. Record body weights daily.

  • Endpoint: The study can be concluded after a set period (e.g., 7 days) if no severe toxicity is observed, or earlier if clear toxicity endpoints are reached. The results inform dose selection for future studies.

Study 2: Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound after a single dose.

Causality: Understanding the PK profile (e.g., Cmax, Tmax, AUC, half-life) is critical for designing rational dosing schedules for efficacy studies.[13][14] It helps correlate drug exposure with the observed pharmacological effect.

Methodology:

  • Group Allocation: Assign animals (e.g., n=3-4 per time point for sparse sampling, or n=3-4 per group with serial sampling) to receive a single dose of the compound.

  • Dose Administration: Administer a single dose of the compound (e.g., a mid-range, well-tolerated dose from the DRF study) via both IV and the intended therapeutic route (e.g., PO).

  • Blood Sampling: Collect blood samples at multiple time points. A typical schedule might be:

    • IV: 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

    • PO: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

  • Sample Processing: Process blood to plasma or serum and store frozen (-80°C) until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters. Comparing the Area Under the Curve (AUC) from the PO and IV routes allows for the calculation of oral bioavailability (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)).

Overall In Vivo Study Progression

G compound Test Compound (e.g., Azepane Derivative) formulation Vehicle Selection & Formulation Development compound->formulation drf Dose Range-Finding (DRF) & MTD Study formulation->drf decision1 Tolerated Doses Identified? drf->decision1 pk Pharmacokinetic (PK) Study (IV & PO) decision2 Acceptable PK Profile? (e.g., Bioavailability, Half-life) pk->decision2 efficacy Dose-Response Efficacy Study decision1->pk Yes stop1 Stop/Reformulate (Toxicity) decision1->stop1 No decision2->efficacy Yes stop2 Stop/Re-evaluate (Poor Exposure) decision2->stop2 No

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane

Abstract This application note provides a detailed guide to the analysis of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). It outlin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the analysis of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). It outlines a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection. The core of this document is a thorough examination of the compound's fragmentation pattern under collision-induced dissociation (CID), with proposed structures for key fragment ions. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation and characterization of novel small molecules. The methodologies and fragmentation analysis presented herein serve as a robust framework for identifying this compound and its potential metabolites or degradation products.

Introduction

The compound 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane is a complex molecule featuring several key functional groups that are of interest in medicinal chemistry: a bromopyridine ring, an amide linkage, a seven-membered azepane ring, and a fluorophenyl moiety. The structural complexity and the presence of multiple heteroatoms make mass spectrometry an ideal tool for its characterization.

Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecular ion with minimal fragmentation, which is advantageous for determining the molecular weight.[1][2] When coupled with tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) can be used to induce fragmentation of the precursor ion, providing valuable structural information.[3] The resulting fragment ions are characteristic of the molecule's structure and can be used for definitive identification. Understanding the fragmentation pathways is crucial for impurity profiling, metabolism studies, and quality control in pharmaceutical development.[4][5]

This application note will detail the expected fragmentation patterns of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane based on the established principles of mass spectrometry and the known behavior of its constituent chemical moieties.

Experimental

Materials and Reagents
  • 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane (analytical standard)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

Sample Preparation
  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a working solution of 1 µg/mL by diluting with a 50:50 mixture of acetonitrile and water.

  • Filter the working solution through a 0.22 µm syringe filter prior to injection into the LC-MS system.

Liquid Chromatography (LC) Method

A standard reversed-phase LC method is suitable for the separation of this compound.[6]

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometry (MS) Method

The analysis should be performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, to obtain accurate mass measurements.

Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Scan Range (MS1) m/z 100-600
Collision Energy (MS/MS) Ramped from 10-40 eV
Collision Gas Argon

Results and Discussion

High-Resolution MS Analysis of the Precursor Ion

The protonated molecule, [M+H]+, is expected to be the most abundant ion in the full scan MS spectrum. The presence of a bromine atom will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 m/z units (for 79Br and 81Br).[7][8]

Attribute Value
Molecular Formula C18H18BrFN2O
Monoisotopic Mass 376.0636
[M+H]+ (for 79Br) 377.0714
[M+H]+ (for 81Br) 379.0693
Proposed Fragmentation Pathway and Key Fragment Ions

Upon CID, the [M+H]+ ion is expected to fragment at several key locations, primarily at the amide bond and within the azepane ring. The charge will likely be retained on the more basic nitrogen atoms.

G M [M+H]+ m/z 377/379 F1 Bromopyridinylcarbonyl ion m/z 184/186 M->F1 Amide bond cleavage F2 Fluorophenylazepane ion m/z 194 M->F2 Amide bond cleavage F3 Bromopyridine ion m/z 156/158 F1->F3 -CO F4 Fluorophenyl ion m/z 95 F2->F4 Azepane ring opening

Caption: High-level overview of the major fragmentation pathways.

Fragment 1: Bromopyridinylcarbonyl Ion (m/z 184/186)

Cleavage of the amide bond can result in the formation of the bromopyridinylcarbonyl cation. This fragment will retain the characteristic isotopic signature of bromine.

Fragment 2: Fluorophenylazepane Ion (m/z 194)

Alternatively, amide bond cleavage can lead to the formation of the protonated 3-(4-fluorophenyl)azepane. This fragment will not exhibit the bromine isotopic pattern.

Fragment 3: Bromopyridine Ion (m/z 156/158)

The bromopyridinylcarbonyl ion (m/z 184/186) can undergo a neutral loss of carbon monoxide (CO) to form the bromopyridinyl cation.

Fragment 4: Fluorophenyl Ion (m/z 95)

The fluorophenylazepane ion can undergo further fragmentation, including ring opening of the azepane moiety, which can lead to the formation of the fluorophenyl cation.[9]

G cluster_azepane Azepane Ring Fragmentation F2 Fluorophenylazepane ion m/z 194 RO Ring-Opened Intermediate F2->RO Ring Opening F4 Fluorophenyl ion m/z 95 RO->F4 F5 Azepine-derived fragments RO->F5

Caption: Detailed fragmentation of the azepane ring.

Table of Proposed Fragment Ions

m/z (79Br/81Br) Proposed Formula Proposed Structure
377.0714 / 379.0693[C18H19BrFN2O]+Precursor Ion
183.9607 / 185.9587[C6H4BrNO]+Bromopyridinylcarbonyl ion
194.1289[C12H17FN]+Fluorophenylazepane ion
155.9501 / 157.9481[C5H4BrN]+Bromopyridine ion
95.0394[C6H4F]+Fluorophenyl ion

Protocol for Reproducibility: A Self-Validating Workflow

To ensure the reliability and reproducibility of the fragmentation analysis, the following workflow should be implemented.[10]

G Start Start: Method Development OptimizeLC Optimize LC Conditions Start->OptimizeLC OptimizeMS Optimize MS Parameters (Cone Voltage, Collision Energy) OptimizeLC->OptimizeMS AcquireData Acquire High-Resolution MS and MS/MS Data OptimizeMS->AcquireData AnalyzePrecursor Analyze Precursor Ion (Accurate Mass, Isotope Pattern) AcquireData->AnalyzePrecursor AnalyzeFragments Analyze Fragment Ions (Accurate Mass) AnalyzePrecursor->AnalyzeFragments ProposePathways Propose Fragmentation Pathways AnalyzeFragments->ProposePathways Confirm Confirm with Reference Standard ProposePathways->Confirm End End: Validated Method Confirm->End

Caption: Workflow for analytical method validation.

  • System Suitability: Before sample analysis, inject a standard mixture to verify system performance, including peak shape, retention time, and signal intensity.

  • Blank Injections: Run a blank (solvent) injection between samples to check for carryover.

  • Replicate Injections: Inject the sample multiple times to assess the reproducibility of the fragmentation pattern and relative ion intensities.

  • Accurate Mass Calibration: Ensure the mass spectrometer is calibrated to achieve a mass accuracy of <5 ppm for all reported ions.

Conclusion

The LC-MS/MS analysis of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane provides a wealth of structural information through its characteristic fragmentation pattern. The cleavage of the amide bond and subsequent fragmentation of the resulting bromopyridinyl and fluorophenylazepane moieties are the primary fragmentation pathways. The high-resolution mass data allows for the confident assignment of elemental compositions to the precursor and fragment ions. This detailed application note serves as a valuable resource for the identification and structural elucidation of this compound in various matrices, supporting its development in pharmaceutical and chemical research.

References

  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]

  • Cole, R. B. (Ed.). (2010).
  • Wang, J., et al. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 28(9), 3795. [Link]

  • Wikipedia. (2024). Electrospray ionization. [Link]

  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • European Pharmaceutical Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • Christianson, C. (2021). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

  • Kneisel, S., et al. (2013). Identification of the cannabimimetic AM-1220 and its azepane isomer (N-methylazepan-3-yl)-3-(1-naphthoyl)indole in a research chemical and several herbal mixtures. Forensic Toxicology, 31(1), 66-76. [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of compound 5. [Link]

  • Deodato, T. A., et al. (2010). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 21(9), 1547–1556. [Link]

  • ResearchGate. (n.d.). Mass fragmentation patterns of compound 4. [Link]

Sources

Application

Preparation of stable stock solutions of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane

An Application Guide for the Preparation, Quality Control, and Storage of Stock Solutions for 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane Introduction The reproducibility and accuracy of in vitro and in vivo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Preparation, Quality Control, and Storage of Stock Solutions for 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane

Introduction

The reproducibility and accuracy of in vitro and in vivo experimental data are fundamentally reliant on the quality and stability of reagent solutions. For novel small molecule entities in drug discovery, such as 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane, establishing a robust protocol for the preparation of stable, concentrated stock solutions is a critical first step. An improperly prepared or degraded stock solution can lead to erroneous biological data, wasting significant time and resources.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the preparation, validation, and storage of stock solutions of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane. The methodologies herein are designed to ensure solution stability, concentration accuracy, and the overall integrity of the compound for downstream applications. The principles and workflows described can be adapted for a wide range of similar heterocyclic small molecules.

Physicochemical Characterization

Before any solution is prepared, it is imperative to understand the fundamental properties of the compound. For 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane, a thorough characterization is the foundation of a reliable protocol.

PropertyValue (Hypothetical/To Be Determined)Rationale and Importance
Molecular Formula C₁₉H₁₈BrFN₂ODefines the exact composition of the molecule.
Molecular Weight 405.27 g/mol Essential for accurate calculation of molar concentrations.[1]
Appearance White to off-white solidProvides a preliminary, qualitative check for purity and consistency between batches.[1]
Purity (by HPLC) >98%High purity is crucial to ensure that the observed biological activity is due to the compound of interest and not impurities.[1][2]
Solubility Soluble in DMSO (≥100 mM), sparingly soluble in Ethanol, insoluble in water.Determines the appropriate solvent for creating a high-concentration primary stock solution.[3]
Light Sensitivity To be determinedDictates handling and storage requirements (e.g., use of amber vials).[4]

Solvent Selection: A Foundational Decision

The choice of solvent is the most critical factor in preparing a stable stock solution. The guiding principle is "like dissolves like"; the solvent should match the polarity of the solute to ensure complete dissolution.[5][6] Given the heterocyclic and substituted aromatic nature of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane, polar aprotic solvents are the primary candidates.

dot graph TD subgraph "Solvent Selection Workflow" direction LR; A[Start: Compound Received] --> B{Assess Compound Polarity}; B --> C[Test Solubility in Primary Solvents]; C --> D{DMSO}; C --> E{DMF}; C --> F{Ethanol}; D --> G{Compound Dissolves?}; E --> G; F --> G; G -- Yes --> H[Check for Compatibility with Assay]; G -- No --> I[Try Gentle Warming / Sonication]; I --> G; H -- Compatible --> J[Select as Primary Solvent ]; H -- Incompatible --> C; end

/dot Caption: Decision workflow for selecting an appropriate solvent.

Recommended Solvent: Dimethyl Sulfoxide (DMSO)

For most applications, anhydrous DMSO is the solvent of choice for non-polar small molecules.[3]

  • Advantages : Excellent solvating power for a wide range of organic compounds, miscible with most aqueous and organic media, and generally compatible with cell-based assays at low final concentrations (<0.5%).[7]

  • Disadvantages : DMSO is hygroscopic (readily absorbs water from the air), which can lead to compound precipitation or hydrolysis over time. It can also be toxic to cells at higher concentrations. Therefore, using fresh, anhydrous DMSO is essential.

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the preparation of a high-concentration primary stock solution, which serves as the source for all subsequent working dilutions.

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the solid compound and DMSO in a certified chemical fume hood.

Materials and Equipment:

  • 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane powder

  • Anhydrous, high-purity DMSO (e.g., cell culture grade)

  • Calibrated analytical balance

  • Sterile, amber-colored glass vial with a Teflon-lined screw cap[8]

  • Sterile, low-retention microcentrifuge tubes for aliquots

  • Calibrated micropipettes and sterile filter tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Pre-Weighing Preparation: Before opening the vial of the compound, centrifuge it briefly to ensure all powder is collected at the bottom.[9]

  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed.

    • Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

    • Example for 2 mL of a 10 mM solution:

    • Mass (mg) = 10 mM × 2 mL × 405.27 g/mol × (1 mol / 1000 mmol) = 8.105 mg

  • Weighing the Compound:

    • Place the sterile amber glass vial on the analytical balance and tare it.

    • Carefully weigh the calculated mass (e.g., 8.105 mg) of the compound directly into the vial. Record the exact mass.

  • Dissolution:

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 2 mL) to the vial.

    • Tightly seal the vial with the Teflon-lined cap.

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.[1]

    • Visually inspect the solution against a light source to ensure there are no visible particles. If dissolution is slow, sonication in a water bath for 5-10 minutes can be beneficial.[3] Gentle warming (to ~37°C) may be used, but the thermal stability of the compound must be considered.[1]

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, clearly labeled microcentrifuge tubes.[3][9]

    • Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.[4]

    • Store the primary stock vial and all aliquots at -20°C or -80°C , protected from light.[1][9] For long-term storage (>1 month), -80°C is recommended.[9]

Protocol 2: Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock into an appropriate assay buffer or cell culture medium. A critical consideration is preventing the compound from precipitating out of the aqueous solution.

Best Practice: Avoid making large serial dilutions directly from a DMSO stock into an aqueous buffer. The abrupt change in solvent polarity can cause the compound to precipitate. Instead, perform an intermediate dilution step if necessary.

Procedure:

  • Remove one aliquot of the 10 mM primary stock from the freezer and allow it to thaw completely at room temperature.[8]

  • Centrifuge the tube briefly to collect the solution at the bottom.

  • Vortex the thawed stock solution gently before use.

  • To prepare a 10 µM working solution in 1 mL of cell culture medium (a 1:1000 dilution), add 1 µL of the 10 mM stock solution directly to the 1 mL of medium.

  • Immediately mix the working solution thoroughly by vortexing or repeated pipetting to ensure rapid and uniform dispersion, minimizing the risk of precipitation.[7]

  • Always prepare a vehicle control using the same final concentration of DMSO (e.g., 0.1%) in the assay medium.[7]

Quality Control and Stability Validation

A self-validating protocol requires empirical confirmation of concentration and stability over time.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];

} /dot Caption: Workflow for stock solution preparation and stability validation.

Initial Quality Control (Time Zero):

  • Concentration Verification: If the molar extinction coefficient is known, use a UV-Vis spectrophotometer to confirm the concentration of a diluted aliquot.[10]

  • Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the purity of the stock solution and ensure no degradation occurred during dissolution.[2][11]

Long-Term Stability Study:

  • Prepare a large batch of the primary stock solution and aliquot as described.

  • Store aliquots under different conditions (e.g., -20°C and -80°C).

  • At specified time points (e.g., 1, 3, 6, and 12 months), thaw one aliquot from each storage condition.

  • Re-analyze the purity and concentration using the same HPLC/LC-MS method established at Time Zero.[12]

  • A compound is considered stable if its purity remains within an acceptable range (e.g., >95% of the initial value). This data will definitively establish the shelf-life of the stock solution under specific storage conditions.

References

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]

  • Kymos. (2026, March 9). Quality control of small molecules. Retrieved from [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. Retrieved from [Link]

  • HunterLab Horizons Blog. (2026, February 3). Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules. Retrieved from [Link]

  • Nuvisan. (n.d.). Comprehensive GMP quality control testing for small molecules. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-Acetylphenyl)-4-(azepane-1-carbonyl)-1,2,5-trimethyl-1H-pyrrole-3-sulfonamide. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Azepane. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005, February 10). Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors resistant to metabolism in vivo. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, March 15). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. PubMed. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(5-Bromopyrimidin-2-yl)azepane — Chemical Substance Information. Retrieved from [Link]

  • Chemspace. (n.d.). 1-(5-bromo-3-fluoropyridine-2-carbonyl)-3,3-dimethylazepane. Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids. Retrieved from [Link]

  • Hangzhou Xinshuo New Materials Technology Co., Ltd. (n.d.). 3-Bromopyridine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane for Biological Assays

This guide provides a comprehensive resource for researchers encountering solubility challenges with the compound 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane in aqueous media for biological assays. We will e...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive resource for researchers encountering solubility challenges with the compound 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane in aqueous media for biological assays. We will explore the underlying principles of solubility and provide a series of troubleshooting steps and detailed protocols to overcome this common yet critical experimental hurdle.

Frequently Asked Questions (FAQs)

Q1: I've observed precipitation of my compound during assay preparation. What is the likely cause?

A1: Precipitation is a clear indicator of poor aqueous solubility. This is a common issue for many organic small molecules, which are often hydrophobic. When a compound synthesized and stored in an organic solvent (like DMSO) is introduced into an aqueous buffer system for a biological assay, its solubility can decrease dramatically, leading to precipitation.

Q2: What is the first and simplest step I should take to address this solubility issue?

A2: The initial approach should be to determine if a simple co-solvent system is sufficient. Many researchers successfully use a small percentage of an organic solvent, like dimethyl sulfoxide (DMSO), in their final assay buffer.[1][2] However, it's crucial to establish the tolerance of your specific biological assay to the chosen co-solvent, as high concentrations can be cytotoxic or interfere with the assay components.

Q3: Are there any other "quick-fix" methods I can try?

A3: Adjusting the pH of your buffer can be a straightforward and effective method if your compound has ionizable groups.[3][4] For a compound like 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane, the pyridine and azepane nitrogens may be protonated at acidic pH, potentially increasing solubility.

Q4: When should I consider more advanced formulation strategies?

A4: If simple co-solvents and pH adjustments are insufficient or incompatible with your assay, it is time to explore more advanced techniques. These include the use of cyclodextrins, surfactants, or creating amorphous solid dispersions. The choice of method will depend on the physicochemical properties of your compound and the requirements of your biological assay.

Troubleshooting Guide: A Stepwise Approach to Enhancing Solubility

This section provides a systematic workflow for addressing the solubility of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane.

Caption: A stepwise workflow for troubleshooting poor aqueous solubility.

Tier 1: Simple Formulation Adjustments

These initial steps are often sufficient to resolve minor to moderate solubility issues.

1. Co-solvent Optimization

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[5][6]

  • Rationale: By reducing the polarity of the aqueous medium, co-solvents can better accommodate non-polar molecules.

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO)[2]

    • Ethanol

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol

Table 1: Properties of Common Co-solvents

Co-solventTypical Concentration Range in AssaysNotes
DMSO0.1% - 5%Can be toxic to some cell lines at higher concentrations.[2]
Ethanol0.1% - 5%Can cause protein precipitation at higher concentrations.
PEG 4001% - 10%Generally well-tolerated by cells.
Propylene Glycol1% - 10%Can increase the viscosity of the solution.

Experimental Protocol: Co-solvent Titration

  • Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).

  • Prepare a series of dilutions of your stock solution in your aqueous assay buffer to achieve final co-solvent concentrations ranging from 0.1% to 5%.

  • Visually inspect each dilution for precipitation immediately after preparation and after a relevant incubation period (e.g., 1-2 hours at room temperature or 37°C).

  • Determine the lowest concentration of co-solvent that maintains the compound in solution at the desired final assay concentration.

  • Run a vehicle control in your assay with this concentration of co-solvent to ensure it does not affect the biological system.

2. pH Adjustment

For ionizable compounds, solubility is often pH-dependent.[7]

  • Rationale: The pyridine and azepane moieties in 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane are basic and can be protonated at acidic pH. The resulting salt form is typically more water-soluble than the free base.

Experimental Protocol: pH Screening

  • Prepare a concentrated stock solution of the compound in a minimal amount of organic solvent (e.g., DMSO).

  • Prepare a series of aqueous buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).

  • Add the compound stock to each buffer to the desired final concentration.

  • Observe for precipitation.

  • Important: Ensure that the final pH of the assay medium is compatible with the biological system under investigation.

Tier 2: Advanced Formulation Strategies

If simpler methods fail, more sophisticated formulation approaches are necessary.

1. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][][10]

  • Rationale: The hydrophobic compound can be encapsulated within the cyclodextrin's cavity, forming an inclusion complex that is water-soluble.[11][12] This is particularly useful for BCS Class II and IV compounds.[]

  • Common Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Sources

Optimization

Troubleshooting low yield during 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane synthesis

Technical Support Center: Troubleshooting 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane Synthesis Welcome to the Advanced Synthesis Support Center. This guide is designed for medicinal chemists and process sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is designed for medicinal chemists and process scientists encountering low yields during the amide coupling of 5-bromopyridine-3-carboxylic acid with 3-(4-fluorophenyl)azepane. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting—we will dissect the mechanistic causality behind reaction failures and provide self-validating protocols to ensure your success.

Root Cause Analysis: Why is this coupling failing?

TroubleshootingLogic Issue Low Yield (<40%) Amide Coupling Check1 Is the Amine Sterically Hindered? Issue->Check1 Analyze Substrates Check2 Is the Acid Electron Deficient? Check1->Check2 Yes (Azepane) PathA Use HATU/DIPEA (Pre-activation) Check2->PathA Moderate (Pyridine) PathB Use Acyl Chloride (Oxalyl Chloride/DMF) Check2->PathB Severe (5-Bromo) PathA->PathB If yield < 60%

Decision tree for troubleshooting amide couplings based on steric and electronic factors.

Q: I am using standard EDC/HOBt conditions, but my yield is stuck below 40%. What is causing the bottleneck? A: The failure is a synergistic result of both electronic deactivation and steric hindrance.

  • Electronic Deactivation: 5-bromopyridine-3-carboxylic acid is highly electron-deficient. The electron-withdrawing nature of the pyridine ring, compounded by the 5-bromo substituent, makes the resulting activated ester highly electrophilic but also highly unstable (1[1]). In the presence of trace moisture or slow nucleophilic attack, the active ester rapidly hydrolyzes back to the starting material.

  • Steric Hindrance: 3-(4-fluorophenyl)azepane is a secondary amine embedded in a conformationally flexible 7-membered ring. The bulky 4-fluorophenyl group at the C3 position creates substantial steric shielding around the nucleophilic nitrogen. Standard OBt (from HOBt) active esters simply do not provide enough electrophilic drive to overcome this steric barrier before side reactions occur (2[2]).

Q: Why do I see a large amount of a new, inactive byproduct when using HATU? A: If you mix the acid, amine, and HATU together simultaneously, you are likely forming a guanidinium byproduct. Secondary amines like azepane can react directly with the uronium salt of HATU faster than the carboxylic acid can be activated (3[3]). This consumes your expensive coupling reagent and irreversibly traps your amine. Causality Rule: Always pre-activate the acid before introducing a hindered secondary amine.

Mechanistic Solutions & Optimized Workflows

HATUMechanism Acid 5-Bromopyridine- 3-carboxylic acid Base DIPEA (Deprotonation) Acid->Base HATU HATU (Activation) Base->HATU ActiveEster OAt Active Ester (Highly Electrophilic) HATU->ActiveEster - HOAt Amine 3-(4-fluorophenyl)azepane (Nucleophilic Attack) ActiveEster->Amine HOAt Catalysis Product Target Amide Product Amine->Product - HOAt

Mechanistic pathway of HATU-mediated amide coupling highlighting the OAt active ester intermediate.

Q: How does HATU solve the steric issue if used correctly? A: HATU generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. Unlike standard HOBt, the HOAt leaving group contains a pyridine nitrogen. This nitrogen provides anchimeric assistance—it acts as a localized general base to hydrogen-bond with the incoming azepane amine, pre-organizing the transition state and accelerating the nucleophilic attack (3[3]).

Q: If HATU is still yielding <60%, what is the authoritative fallback? A: The Acyl Chloride method. By converting 5-bromopyridine-3-carboxylic acid to 5-bromonicotinoyl chloride using oxalyl chloride and catalytic DMF, you bypass the need for bulky leaving groups entirely (4[4]). Acyl chlorides are the most reactive acylating agents and are particularly effective for electron-deficient pyridine systems, which stabilize the acid chloride against spontaneous degradation (4[4]).

Self-Validating Experimental Protocols

Method A: Optimized HATU/DIPEA Coupling (First-Line Approach)

Design Rationale: Strict pre-activation prevents guanidinylation of the hindered secondary amine.

  • Preparation: In an oven-dried flask under N₂, dissolve 5-bromopyridine-3-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Pre-Activation: Add DIPEA (3.0 equiv) dropwise at room temperature. Stir for exactly 15 minutes.

    • Self-Validation Check: Remove a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. You must observe the methyl ester (indicating successful OAt ester formation). If unreacted acid remains, check your DMF for moisture.

  • Coupling: Add 3-(4-fluorophenyl)azepane (1.1 equiv) dropwise. Stir for 4–6 hours at room temperature.

  • Specialized Workup: Dilute the reaction with EtOAc. To remove DMF and tetramethylurea (TMU) byproducts, wash the organic layer sequentially with 5% aqueous LiCl (3x), saturated NaHCO₃ (1x), and 10% KH₂PO₄ (1x). Dry over Na₂SO₄ and concentrate.

Method B: Acyl Chloride Synthesis (For Refractory Substrates)

Design Rationale: Maximizes electrophilicity to force the reaction with highly hindered azepanes.

  • Activation: Suspend 5-bromopyridine-3-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M). Add catalytic DMF (0.05 equiv) and cool to 0 °C.

  • Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise. Stir at room temperature for 2 hours until gas evolution ceases.

    • Self-Validation Check: Quench an aliquot in methanol. LC-MS should show >95% conversion to the methyl ester.

  • Concentration: Concentrate the mixture under vacuum to remove all excess oxalyl chloride and HCl gas. Critical: Do not skip this step, or the excess acid will protonate your amine in the next step.

  • Coupling: Redissolve the crude 5-bromonicotinoyl chloride in DCM and cool to 0 °C. Add 3-(4-fluorophenyl)azepane (1.05 equiv) and Triethylamine (2.5 equiv). Stir for 2 hours, quench with water, and extract with DCM.

Quantitative Performance Data

The following table summarizes the expected performance of various coupling strategies for this specific synthesis based on empirical optimization:

Coupling StrategyReagents UsedActivation TimeExpected Yield (%)Primary Failure Mode / Impurity
Standard Carbodiimide EDC·HCl, HOBt, DIPEA0 min (in situ)25 - 35%Unreacted amine, N-acylurea formation
Optimized Uronium HATU, DIPEA15 min (pre-activation)75 - 85%Tetramethylurea (TMU) carryover
Acyl Chloride (COCl)₂, DMF, TEA120 min (acid chloride)88 - 95%Trace hydrolysis back to starting acid

References

  • Title: Role of Coupling Agents in Amide Bond Formation Source: EvitaChem URL
  • Title: Rational Design of Macrocyclic Noncovalent Inhibitors of SARS-CoV-2 Mpro from a DNA-Encoded Chemical Library Screening Hit That Demonstrate Potent Inhibition against Pan-Coronavirus Homologues and Nirmatrelvir-Resistant Variants Source: ACS Publications URL
  • Title: How to Analyze Amide Coupling Reactions — Safety Protocols Source: Patsnap Eureka URL
  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC URL

Sources

Troubleshooting

Preventing chemical degradation of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane during long-term storage

Technical Support Center: 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the chemical degradation of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane during long-term storage. The stability and purity of this compound are critical for obtaining reliable and reproducible experimental results. This document outlines the potential degradation pathways, recommended storage conditions, and troubleshooting procedures to ensure the integrity of the compound over time.

Frequently Asked Questions (FAQs) - Understanding Degradation

Q1: What are the most likely causes of degradation for this specific molecule?

A: The structure of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane contains several functional groups susceptible to degradation under common laboratory conditions. The primary pathways are:

  • Hydrolysis: The amide bond is the most probable site for hydrolysis.[1][2][3] This reaction, which cleaves the bond between the carbonyl group and the azepane nitrogen, can be catalyzed by the presence of water, especially under acidic or basic conditions.[3] While amides are generally more stable than esters, long-term exposure to moisture can lead to the formation of 5-bromopyridine-3-carboxylic acid and 3-(4-fluorophenyl)azepane.[2][4]

  • Oxidation: The pyridine ring is susceptible to oxidation, particularly at the nitrogen atom, which can form a pyridine N-oxide.[5] This process can be accelerated by exposure to atmospheric oxygen, heat, or light. The electron-rich nature of the pyridine ring makes it a target for oxidative cleavage, though this is often enzyme-catalyzed, it can occur under harsh chemical conditions.[6][7][8][9]

  • Photodegradation: Aromatic systems and compounds with heteroatoms, like this one, can be sensitive to light. UV or visible light exposure can provide the energy needed to initiate degradation reactions, leading to discoloration, loss of potency, and the formation of impurities.[10][11] Photolytic degradation often involves complex radical pathways.

  • Dehalogenation: While typically requiring a catalyst or harsh conditions, the bromine atom on the pyridine ring could potentially be removed (dehalogenation), especially under reductive conditions or in the presence of certain metals.[12]

Q2: How can I visually identify if my sample has started to degrade?

A: While analytical methods are required for confirmation, visual cues can be an early warning sign. Look for:

  • Change in Color: The solid compound should be a consistent color (typically white to off-white). The development of a yellow or brownish tint can indicate the formation of oxidative or photolytic impurities.

  • Change in Physical State: Observe for any clumping, melting, or changes in the crystalline appearance of the powder. This could suggest moisture absorption (hygroscopicity) or the formation of a less stable amorphous solid.[13][14]

  • Incomplete Dissolution: If a sample that previously dissolved readily in a specific solvent now shows haziness or insoluble particulates, it may indicate the presence of insoluble degradation products.

Q3: My compound is stored in a freezer. Is it still at risk?

A: Yes. While low temperatures (-20°C or -80°C) significantly slow down the rates of most chemical reactions, they do not eliminate the risk entirely, especially from:

  • Freeze-Thaw Cycles: Repeatedly removing the sample from the freezer can introduce moisture condensation inside the container each time it is opened at room temperature. This moisture can then facilitate hydrolysis.

  • Improper Sealing: If the container is not tightly sealed, air and moisture can still slowly diffuse in, even at low temperatures, leading to gradual oxidation or hydrolysis over months or years.

  • Light Exposure: Transparent containers stored in a glass-door freezer can still be exposed to ambient lab light, risking photodegradation.

Troubleshooting Guide: Common Scenarios

This section addresses specific issues you might encounter and provides a logical workflow for diagnosing the problem.

Scenario 1: Unexpected Peaks in HPLC/LC-MS Analysis
  • Problem: Your chromatogram shows new impurity peaks that were not present in the initial analysis of the compound.

  • Troubleshooting Workflow:

Troubleshooting_HPLC start New peak observed in HPLC/LC-MS check_mw Determine MW of new peak(s) via MS start->check_mw compare_mw Compare MW to potential degradants check_mw->compare_mw hydrolysis MW matches Hydrolysis Products? (e.g., 5-bromonicotinic acid or 3-(4-fluorophenyl)azepane) compare_mw->hydrolysis Yes oxidation MW matches Oxidation Product? (e.g., +16 Da for N-oxide) compare_mw->oxidation No compare_mw->oxidation No, check next sol_hydrolysis Root Cause: Moisture exposure. Action: - Use desiccator. - Aliquot sample. - Ensure tight seal. hydrolysis->sol_hydrolysis other Other MW change? oxidation->other No sol_oxidation Root Cause: Air/light exposure. Action: - Purge with inert gas (N2/Ar). - Use amber vials. - Store in the dark. oxidation->sol_oxidation sol_other Root Cause: Could be thermal, dehalogenation, or other complex pathway. Action: - Review storage temperature. - Conduct forced degradation study to identify impurity. other->sol_other

Figure 1. Troubleshooting workflow for identifying unknown peaks.

Recommended Long-Term Storage Protocols

To maximize the shelf-life of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane, adhere to the following protocols. These are based on best practices for storing sensitive pharmaceutical compounds.[15][16][17][18][19]

Summary of Storage Conditions
ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces reaction kinetics for all degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidation and hydrolysis.[15]
Light Protected from LightPrevents photodegradation.[10][11]
Container Amber Glass Vial with PTFE-lined CapAmber glass blocks UV light, and PTFE liners provide an excellent chemical barrier and seal.
Handling Aliquot into smaller, single-use quantitiesMinimizes freeze-thaw cycles and moisture/air exposure for the bulk stock.
Step-by-Step Storage Protocol
  • Preparation: Before opening the main container for the first time, allow it to equilibrate to room temperature for at least 30-60 minutes in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.

  • Aliquoting: In a controlled environment with low humidity (e.g., a glove box or under a gentle stream of inert gas), weigh out the desired smaller quantities into appropriately sized amber glass vials.

  • Inerting: Before sealing, flush the headspace of each vial with a dry, inert gas like argon or nitrogen for 10-15 seconds.

  • Sealing: Immediately and tightly seal the vials with PTFE-lined screw caps. For extra protection, wrap the cap-vial interface with parafilm.

  • Labeling: Clearly label each vial with the compound name, lot number, concentration (if in solution), and date of aliquoting. Use chemical-resistant labels.[16]

  • Storage: Place the labeled vials inside a secondary container (e.g., a freezer box) and store them in a dark, designated freezer at -20°C or -80°C.

Protocol: Validating Storage Conditions with a Stability Study

To ensure your storage protocol is effective, you can perform a formal stability study. This protocol is a simplified version based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[20][21][22][23][24][25]

Forced Degradation (Stress Testing)

The goal of forced degradation is to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[26][27]

  • Prepare Stock Solutions: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., Acetonitrile/Water).

  • Expose to Stress Conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Heat at 60°C for 24 hours.

    • Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.

    • Thermal (Solid): Store the solid compound at 60°C for 1 week.

    • Photostability (Solution): Expose the solution to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][26][28]

  • Analysis: Analyze all samples by a validated HPLC-UV/MS method. The goal is to achieve 5-20% degradation, which is sufficient to prove the method can separate the parent compound from its degradants.

Long-Term Stability Study Workflow
Figure 2. Workflow for a long-term stability study.

References

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing.
  • ATLAS. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
  • SlideShare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products.
  • ResearchGate. (n.d.). Hydrolysis of amide products to produce pharmaceutical compounds or drug intermediates.
  • SGS Canada. (n.d.). Photostability.
  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • ACS Publications. (2022, January 21). Mechanistic Insights into Pyridine Ring Degradation Catalyzed by 2,5-Dihydroxypyridine Dioxygenase NicX. Inorganic Chemistry.
  • International Council for Harmonisation. (2010, February 2). Q1A(R2) Guideline.
  • Benchchem. (n.d.). Preventing degradation of 3-Bromopyridine-D4 during reactions.
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • PubMed. (2022, February 7). Mechanistic Insights into Pyridine Ring Degradation Catalyzed by 2,5-Dihydroxypyridine Dioxygenase NicX.
  • VxP Pharma. (2020, January 11). Solid State Stability.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • ASM Journals. (2020, July 20). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
  • PubMed. (2003, October 1). Solid-state analysis of the active pharmaceutical ingredient in drug products.
  • Wikipedia. (n.d.). Pyridine.
  • Malvern Panalytical. (n.d.). Solid-State Analysis of Active Pharmaceutical Ingredients.
  • The Pharmaceutical Journal. (2021, March 25).
  • PubMed. (n.d.). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms.
  • Canadian Scientific. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
  • University of Wisconsin–Madison. (n.d.). Chemical Storage - Environment, Health & Safety. Retrieved from University of Wisconsin–Madison website.
  • Allen. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • ACS Publications. (2023, February 28). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Organic Letters.
  • Canadian Scientific. (2024, August 26). Lab Best Practices: 3 Tips to Achieve Safe & Smart Chemical Storage.
  • Lab Manager. (2025, February 6). Chemical Storage Safety: 8 Fundamental Principles for Laboratories.
  • LibreTexts. (n.d.). 7.6 Hydrolysis of Amides.
  • Benchchem. (n.d.). Addressing stability and degradation issues of 4-Bromopyridine-2,6-dicarbohydrazide.
  • CordenPharma. (2021, November 9). Solid State Chemistry During the Early Stages of Pharmaceutical Development.
  • BOC Sciences. (2025, September 11). Stability Testing of Active Pharmaceutical Ingredients.
  • ResearchGate. (n.d.).
  • PMC. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
  • Semantic Scholar. (n.d.).
  • EvitaChem. (n.d.). Buy 1-(5-Bromopyridin-3-ylsulfonyl)azepane (EVT-1458874).
  • NextSDS. (n.d.). 1-(5-Bromopyrimidin-2-yl)azepane — Chemical Substance Information.
  • Sigma-Aldrich. (n.d.). 5-Bromopyridine-3-carboxylic acid 98 20826-04-4.
  • Google Patents. (n.d.). US11612591B2 - Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea.
  • TCI Chemicals. (n.d.).

Sources

Optimization

Reducing off-target binding effects of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane in high-throughput screening

From the desk of the Senior Application Scientist Welcome to the technical support guide for researchers utilizing 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane and similar scaffolds in high-throughput screeni...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for researchers utilizing 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane and similar scaffolds in high-throughput screening (HTS) campaigns. This resource is designed to provide you with the foundational knowledge and actionable protocols to proactively identify and mitigate off-target binding effects, ensuring the integrity and success of your drug discovery efforts. False positives and non-specific interactions are significant hurdles in HTS, consuming valuable time and resources.[1][2] This guide will equip you to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane and off-target effects in HTS.

Q1: What is 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane and what are its potential off-target liabilities?

A1: This compound is a synthetic small molecule featuring several key structural motifs. The azepane ring is a seven-membered nitrogen heterocycle found in various bioactive molecules.[3][4] The bromopyridine moiety can participate in various chemical reactions and enhances lipophilicity, while the fluorophenyl group is often added to modulate metabolic stability and binding affinity.[5][6]

Based on these substructures, potential off-target liabilities include:

  • Hydrophobic Interactions: The aromatic rings (bromopyridine, fluorophenyl) can lead to non-specific binding to hydrophobic pockets on various proteins.

  • Chemical Reactivity: While generally stable, pyridine rings can sometimes be involved in reactivity-based artifacts.[7]

  • Compound Aggregation: At higher concentrations, planar aromatic structures can sometimes self-aggregate into colloids, which are a notorious source of non-specific inhibition in HTS assays.[8][9]

Q2: My HTS campaign is showing a high hit rate with this compound. What could be the cause?

A2: A high hit rate, often referred to as "frequent hitting" or promiscuity, is a strong indicator of off-target activity or assay interference.[10][11] Common causes include:

  • Assay Technology Interference: The compound may be fluorescent, a luciferase inhibitor, or have redox activity, directly interfering with the assay's detection system.[1][12]

  • Non-Specific Binding: The compound may be binding non-specifically to the target protein or other components in the assay mixture, a common issue with compounds of moderate to high lipophilicity.[7]

  • Compound Aggregation: As mentioned, the compound may be forming aggregates that sequester and inhibit the target enzyme, a mechanism independent of specific, stoichiometric binding.[8]

  • Metal Impurities: Contamination from synthesis, such as zinc or palladium, can cause false-positive signals.[2][13]

Q3: What are the critical first steps to differentiate a true hit from a false positive?

A3: The primary goal is to confirm that the observed activity is due to direct, specific binding to your target.

  • Re-confirmation from Powder: Obtain a fresh, solid sample of the compound, prepare a new stock solution, and re-test it in a dose-response format to ensure the initial hit was not due to an error in the library sample.

  • Assay Buffer Optimization: Perform experiments with modified assay buffers. The inclusion of a non-ionic detergent is a crucial first step. If the compound's potency (IC50) significantly weakens in the presence of detergent, it strongly suggests that the initial activity was due to non-specific hydrophobic interactions or aggregation.

  • Counter-Screening: This is an essential step to rule out assay interference.[12][14] A counter-screen is an assay designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[1][15]

Q4: What are orthogonal assays and why are they important for hit validation?

A4: Orthogonal assays are different experimental methods used to measure the same or a related biological event (in this case, compound-target binding). They are critical for validating HTS hits because they use different detection principles, making it highly unlikely that a compound-dependent artifact will produce a false positive in multiple, distinct assay formats.[15][16] For example, if your primary screen is a fluorescence-based enzymatic assay, a suitable orthogonal follow-up would be a label-free biophysical method like Surface Plasmon Resonance (SPR) or a Thermal Shift Assay (TSA).[16][17][18][]

Troubleshooting and Experimental Protocols

This section provides detailed, step-by-step guidance for mitigating non-specific binding and validating hits.

Workflow for HTS Hit Triage and Validation

The following diagram illustrates a robust workflow to progress from a primary HTS hit to a validated lead, incorporating key decision points for off-target mitigation.

HTS_Triage_Workflow cluster_0 Primary Screening & Hit Confirmation cluster_1 Off-Target & Artifact Mitigation cluster_2 Biophysical Validation HTS Primary HTS (Single Concentration) Hit_Conf Hit Confirmation (Dose-Response) HTS->Hit_Conf Initial Hits Buffer_Opt Protocol 1: Buffer Optimization (Detergent Challenge) Hit_Conf->Buffer_Opt Counter_Screen Protocol 2: Counter-Screening Buffer_Opt->Counter_Screen Potency Maintained Potency_Shift Significant IC50 Shift? Buffer_Opt->Potency_Shift Biophysical Protocol 3: Orthogonal Biophysical Assay (e.g., SPR, TSA) Counter_Screen->Biophysical Clean Hit Interference Assay Interference? Counter_Screen->Interference SAR SAR by Analogue Biophysical->SAR Binding Confirmed Lead_Opt Lead Optimization SAR->Lead_Opt Validated Hit Potency_Shift->Counter_Screen No Triage_Out1 Triage Out: (Likely Aggregator/ Non-specific Binder) Potency_Shift->Triage_Out1 Yes Interference->Biophysical No Triage_Out2 Triage Out: (Assay Artifact) Interference->Triage_Out2 Yes

Caption: HTS hit triage and validation workflow.

Protocol 1: Assay Buffer Optimization to Reduce Non-Specific Binding

Objective: To determine if the compound's activity is dependent on non-specific hydrophobic or electrostatic interactions. A significant loss of potency in the presence of detergents or increased salt is a red flag.

Principle: Non-ionic detergents like Tween-20 or Triton X-100 disrupt weak hydrophobic interactions and can prevent or break up compound aggregates.[20][21] Increased salt concentration (e.g., NaCl) can shield electrostatic interactions that contribute to non-specific binding.[20][22] Bovine Serum Albumin (BSA) acts as a "blocking" protein, adsorbing to surfaces and sequestering "sticky" compounds to prevent them from interacting non-specifically with the target.[20][22]

Step-by-Step Methodology:

  • Prepare Baseline Buffer: Use the exact buffer composition from your primary HTS assay.

  • Prepare Test Buffers: Create aliquots of your baseline buffer and supplement them with the additives listed in the table below. Start with the "Low" concentration.

  • Compound Titration: Prepare serial dilutions of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane.

  • Run Assay: Perform the dose-response experiment in parallel using the baseline buffer and each of the new test buffers.

  • Analyze Data: Calculate the IC50 value for each condition. Compare the IC50 from the test buffers to the baseline. A rightward shift (increase) in the IC50 value of >10-fold is a strong indication of non-specific binding.

Table 1: Recommended Buffer Additives for Non-Specific Binding Mitigation

AdditiveTypeLow ConcentrationHigh ConcentrationPrimary Mechanism of Action
Tween-20 Non-ionic Detergent0.01% (v/v)0.1% (v/v)Disrupts hydrophobic interactions, mitigates aggregation.[21]
Triton X-100 Non-ionic Detergent0.01% (v/v)0.1% (v/v)Similar to Tween-20, stronger detergent properties.
NaCl Salt150 mM500 mMShields electrostatic interactions.[20][22]
BSA Blocking Protein0.1 mg/mL1.0 mg/mLSequesters non-specific binders, blocks surface adsorption.[20][23]
Protocol 2: Designing and Implementing a Counter-Screen

Objective: To identify and eliminate false positives arising from compound interference with the assay technology (e.g., fluorescence, luminescence).[1][12][14]

Principle: The ideal counter-screen uses the same buffer, substrate, and detection system as the primary assay but omits the biological target of interest (e.g., the specific enzyme or receptor). Any activity observed in this "target-null" assay is, by definition, an artifact.

Step-by-Step Methodology:

  • Assay Selection:

    • For Biochemical Assays: Prepare an assay mixture containing all components (buffer, cofactors, substrate, detection reagents) except for your target protein.

    • For Cell-Based Assays: Use a parental cell line that does not express the target of interest or a cell line where the target has been knocked out.

  • Execution: Screen your confirmed hits from the primary assay against the counter-screen assay at the same concentration(s).

  • Data Analysis: Identify any compounds that show activity (e.g., inhibition or activation) in the counter-screen. These are considered assay artifacts and should be deprioritized or flagged for further investigation into their specific mechanism of interference.

Protocol 3: Orthogonal Biophysical Validation

Objective: To confirm a direct, physical interaction between the compound and the target protein using a label-free technology. This step is crucial for building confidence in a hit before committing to medicinal chemistry efforts.[16][][24]

Principle: Biophysical methods measure changes in the physical properties of a target protein upon ligand binding.[17][18] Because they do not rely on functional activity or fluorescent/luminescent readouts, they are immune to many of the artifacts that plague HTS assays.

Decision Tree for Selecting a Biophysical Method:

Biophysical_Decision_Tree start Is purified protein available (>90%)? tsa Thermal Shift Assay (TSA/DSF) - Measures change in protein melting temp - Good for initial validation - Economical & fast start->tsa Yes no_protein Consider Cell-based Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA) start->no_protein No spr Surface Plasmon Resonance (SPR) - Measures binding kinetics (ka, kd) & affinity (KD) - Requires protein immobilization - Gold standard for binding tsa->spr Need Kinetic Data? itc Isothermal Titration Calorimetry (ITC) - Measures thermodynamic parameters (ΔH, ΔS) - Gold standard for thermodynamics - Higher protein consumption tsa->itc Need Thermodynamic Data?

Caption: Decision tree for selecting an orthogonal biophysical assay.

Brief Protocol: Thermal Shift Assay (TSA / Differential Scanning Fluorimetry - DSF)

  • Reagents: Purified target protein, SYPRO Orange dye, and your compound.

  • Preparation: In a 96- or 384-well PCR plate, mix the protein and SYPRO Orange dye in assay buffer. Add your compound across a range of concentrations (and include a DMSO control).

  • Execution: Place the plate in a real-time PCR instrument. Run a thermal melt protocol, gradually increasing the temperature from ~25°C to 95°C while continuously monitoring fluorescence.

  • Analysis: The dye fluoresces upon binding to hydrophobic regions of the protein as it unfolds. A binding compound will stabilize the protein, resulting in a positive shift in the melting temperature (Tm). A significant, dose-dependent ΔTm is strong evidence of direct binding.[7][17]

By systematically applying these principles and protocols, you can effectively navigate the complexities of HTS, filter out misleading off-target effects, and focus your resources on developing high-quality, validated lead compounds.

References

  • Genick, C., & Wright, S. K. (2014). Applications of Biophysics in High-Throughput Screening Hit Validation. Journal of Biomolecular Screening, 19(5), 645–656. [Link]

  • Genick, C. C., & Wrigth, S. K. (2017). Biophysics: for HTS hit validation, chemical lead optimization, and beyond. Expert Opinion on Drug Discovery, 12(9), 897–907. [Link]

  • Genick, C. C., & Wrigth, S. K. (2017). Biophysics: for HTS hit validation, chemical lead optimization, and beyond. PubMed, 12(9), 897-907. [Link]

  • Technology Networks. (2023). High-Throughput Screening. Drug Discovery. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Schubert, T. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Simeonov, A., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 4(2), 197–200. [Link]

  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Retrieved from [Link]

  • Peters, J. U. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 4(2), 197-200. [Link]

  • Creative Biolabs. (n.d.). Counter-Screen Service. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories. Assay Guidance Manual. [Link]

  • Goldring, J. P., et al. (1985). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods, 81(2), 247-257. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • St-Gallay, S. A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. [Link]

  • Reddit. (2020). Effect of NaCl and BSA for reducing non-specific binding in diluted human serum. r/Biochemistry. [Link]

  • Varin, T., et al. (2018). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Molecular Informatics, 37(1-2), 1700074. [Link]

  • McGovern, S. L., et al. (2005). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 1(3), 146-148. [Link]

  • CRISPR Medicine News. (2022). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • ChemCopilot. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • Naeem, M., et al. (2022). Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. Journal of Personalized Medicine, 12(1), 85. [Link]

  • Collins, R. P. (2013). Examining the light scattering behaviour of known promiscuous inhibitors. Scientist Live. [Link]

  • Addgene. (2024). CRISPR 101: Off-Target Effects. Addgene Blog. [Link]

  • Proks, V., et al. (2022). Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses. International Journal of Molecular Sciences, 23(5), 2845. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]

  • Majeed, M., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 22(21), 11474. [Link]

  • Abyntek Biopharma. (2022). How to avoid off-target events in crispr experiments. Retrieved from [Link]

  • Wagschal, S., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 9(5), 455-460. [Link]

  • Kutchukian, P. S., et al. (2012). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing, 17, 38-49. [Link]

  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5225. [Link]

  • Silvi, M., & Procter, D. J. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature, 595(7866), 256-261. [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Turhanen, P. A., Nousiainen, L. P., & Timonen, J. M. (2022). 3-(3-Bromophenyl)-7-acetoxycoumarin. Molbank, 2022(4), M1503. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane

As a Senior Application Scientist, this guide provides a comprehensive, experience-driven approach to purifying 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane. This molecule, with its basic pyridine nitrogen an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive, experience-driven approach to purifying 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane. This molecule, with its basic pyridine nitrogen and multiple polar functional groups, presents specific challenges that require a nuanced purification strategy. This document is designed to provide you with the rationale behind each step, ensuring a robust and reproducible purification.

Part 1: Foundational Knowledge & FAQs

This section addresses the most common issues encountered during the purification of this and structurally similar compounds.

Question 1: My compound is eluting very quickly, near the solvent front, even with a low percentage of ethyl acetate in hexanes. What is the cause and how can I fix it?

Answer : This indicates that your mobile phase is too polar, preventing the compound from adequately interacting with the stationary phase. The combination of the pyridine ring, carbonyl group, and the fluorophenyl moiety in 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane results in a compound with significant polarity.

Troubleshooting Protocol:

  • Reduce Mobile Phase Polarity : Begin with a very non-polar mobile phase, such as 100% hexanes or a hexane/dichloromethane mixture, and perform a gradient elution, gradually increasing the concentration of a more polar solvent like ethyl acetate.

  • Alternative Solvent Systems : Consider using a less polar co-solvent than ethyl acetate. A common and effective alternative is a mixture of hexanes and diethyl ether. For more polar compounds, a dichloromethane/methanol system can be employed.[1][2]

  • TLC Analysis First : Always precede flash chromatography with Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Aim for a retention factor (Rf) of 0.13 to 0.40 for your target compound on the TLC plate, as this range typically provides the best separation.[3]

Question 2: I'm observing significant peak tailing. What are the underlying chemical reasons and how can I achieve a more symmetrical peak?

Answer : Peak tailing is a frequent issue when purifying basic compounds like pyridines on standard silica gel.[4][5] The acidic silanol groups (Si-OH) on the surface of the silica gel can strongly interact with the basic nitrogen of the pyridine ring, leading to a slow and uneven elution of the compound.[5]

Solution Strategies:

  • Mobile Phase Modification : The most common and effective solution is to add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-3% v/v), to your mobile phase.[4][6] This additive will compete with your compound for the acidic sites on the silica, minimizing the unwanted secondary interactions.

  • Stationary Phase Selection :

    • Deactivated Silica Gel : You can deactivate the silica gel yourself by preparing a slurry with a solvent system containing 1-3% triethylamine before packing the column.[6]

    • Neutral Alumina : Switching to a less acidic stationary phase like neutral alumina is an excellent alternative for purifying basic compounds.[7][8][9] It is suitable for acid-sensitive compounds and can prevent degradation.[7][8]

Question 3: My final yield is disappointingly low. What are the potential causes and how can I improve my recovery?

Answer : Low recovery can stem from several factors, including irreversible adsorption to the stationary phase, on-column degradation, or incomplete elution.

Troubleshooting Steps:

  • Irreversible Adsorption : The same strong interactions that cause peak tailing can also lead to your compound permanently binding to the silica gel. Using a basic modifier in your mobile phase or switching to a neutral stationary phase will mitigate this.[6][7][8]

  • Compound Instability : The acidic surface of silica gel can potentially degrade acid-sensitive compounds.[6] If you suspect this is occurring, using a deactivated silica gel or neutral alumina is recommended.[6][7][8]

  • Incomplete Elution : Ensure your solvent gradient is sufficiently polar to elute all of your compound. After the main peak has eluted, a "flush" with a highly polar solvent system (e.g., 10% methanol in dichloromethane) can be performed to check for any remaining compound on the column.[1]

  • Proper Sample Loading : If your compound is not very soluble in the mobile phase, consider "dry loading".[3] This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of your column.[3]

Part 2: Systematic Method Development

A well-planned approach to method development is crucial for an efficient and successful purification.

The interplay between the stationary and mobile phases dictates the separation.

Stationary PhaseKey CharacteristicsApplication for Target Compound
Silica Gel Weakly acidic, highly polar.A good starting point, but may require a basic modifier due to the pyridine moiety.[6][10]
Neutral Alumina pH neutral (6.3-7.2).Highly recommended for basic compounds like this to avoid peak tailing and potential degradation.[8][9]
Reversed-Phase (C18) Non-polar.Used for highly polar compounds that do not retain on normal-phase media.[11]

Recommended Solvent Systems:

  • Non-polar to moderately polar compounds : Hexanes/Ethyl Acetate is a standard and versatile choice.[1][2]

  • Polar compounds : Dichloromethane/Methanol is a more effective system for compounds with higher polarity.[1][2]

  • For stubborn amines : A solution of 10% ammonia in methanol, used as a polar modifier with dichloromethane, can be very effective.[1]

A logical progression from small-scale analysis to full-scale purification is key.

Caption: A systematic workflow for optimizing flash chromatography purification.

Part 3: Advanced Troubleshooting

Here we address more complex separation challenges.

Scenario: An impurity is co-eluting with the target compound.

Root Cause : The impurity and the target compound have very similar polarities in the chosen solvent system.

Advanced Solution :

  • Alter Solvent Selectivity : The key is to introduce a solvent that interacts differently with the two compounds. Instead of just increasing the polarity, change the nature of the polar solvent. For example, if you are using a hexane/ethyl acetate system, try switching to a hexane/acetone system. Acetone and ethyl acetate have similar polarities but different hydrogen bonding capabilities, which can alter the elution profile.

  • Ternary Solvent Systems : Introduce a third solvent at a low concentration (e.g., 1-5% methanol in a dichloromethane/hexane mixture). This can significantly change the selectivity of the separation.

  • Change the Stationary Phase : If altering the mobile phase is unsuccessful, switching from silica gel to alumina (or vice versa) will provide a completely different set of interactions and may resolve the co-eluting peaks.

G cluster_0 Problem: Co-elution cluster_1 Solution: Alter Selectivity cluster_2 Outcome: Successful Separation A Target + Impurity Elute Together B Switch to Ternary Solvent System (e.g., Hex/DCM/MeOH) A->B Implement C Change Stationary Phase (e.g., Silica to Alumina) A->C Implement D Baseline Resolution Achieved B->D Leads to C->D Leads to

Caption: Strategies for resolving co-eluting compounds.

By systematically applying these principles and troubleshooting strategies, you will be well-equipped to optimize the purification of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane and other challenging molecules.

References

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester. Retrieved March 24, 2026, from [Link]

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester. Retrieved March 24, 2026, from [Link]

  • Hi-Purit™ Alumina Neutral phase,40-63ums Flash Cartridges. (n.d.). NCI Manufactures. Retrieved March 24, 2026, from [Link]

  • Neutral Alumina Flash Column. (n.d.). Hawach Scientific. Retrieved March 24, 2026, from [Link]

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013, January 31). The Chemistry Blog. Retrieved March 24, 2026, from [Link]

  • Some Useful and Practical Tips for Flash Chromatography. (n.d.). EPFL. Retrieved March 24, 2026, from [Link]

  • Neutral Activated Alumina Chromatographic Grade (50-200um). (n.d.). BVV. Retrieved March 24, 2026, from [Link]

  • Alumina N TLC Plates. (2025, October 7). Sorbent Technologies, Inc. Retrieved March 24, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved March 24, 2026, from [Link]

  • Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc. Retrieved March 24, 2026, from [Link]

  • Deactivation of silica gel? (2019, May 20). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Which sample solvents work best with normal-phase flash column chromatography? (2023, January 19). Biotage. Retrieved March 24, 2026, from [Link]

  • Flash Chromatography. (n.d.). OpenOChem Learn. Retrieved March 24, 2026, from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC International. Retrieved March 24, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved March 24, 2026, from [Link]

  • Premium Silica Gel Chromatography & Purification. (n.d.). BVV. Retrieved March 24, 2026, from [Link]

  • Method 3630C: Silica Gel Cleanup. (n.d.). U.S. Environmental Protection Agency. Retrieved March 24, 2026, from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved March 24, 2026, from [Link]

  • Purification of different Pyridines using Waters X-bridge prep column. (n.d.). Interchim. Retrieved March 24, 2026, from [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026, January 24). PMC. Retrieved March 24, 2026, from [Link]

  • How to improve efficiency on flash chromatography. (2017, July 4). Reddit. Retrieved March 24, 2026, from [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved March 24, 2026, from [Link]

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved March 24, 2026, from [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022, August 15). PMC. Retrieved March 24, 2026, from [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (n.d.). The University of Manchester. Retrieved March 24, 2026, from [Link]

  • Molecular properties, including chameleonicity, as essential tools for designing the next generation of oral beyond rule of five drugs. (2024, August 27). ADMET and DMPK. Retrieved March 24, 2026, from [Link]

  • N-(3-Acetylphenyl)-4-(azepane-1-carbonyl)-1,2,5-trimethyl-1H-pyrrole-3-sulfonamide. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. Retrieved March 24, 2026, from [Link]

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane

Welcome to the specialized technical support center for the crystallization and solid-state isolation of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane . As a Senior Application Scientist, I frequently encounte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the specialized technical support center for the crystallization and solid-state isolation of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane .

As a Senior Application Scientist, I frequently encounter the unique challenges posed by this class of molecules. The combination of a highly flexible azepane ring, a sterically hindered tertiary amide bond, and a hydrogen-bond accepting pyridine nitrogen creates a "perfect storm" for crystallization failure. This guide synthesizes thermodynamic principles, kinetic control strategies, and field-proven protocols to help you overcome oiling out, rotamer-induced nucleation stalling, and solvate formation.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: During cooling crystallization, my solution turns cloudy and separates into a viscous oil rather than forming crystals. How can I prevent this?

A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It frequently occurs in flexible, highly soluble active pharmaceutical ingredients (APIs) when the liquid-liquid coexistence curve (binodal) sits above the solubility curve in your phase diagram[1].

The Causality: The azepane ring and the fluorophenyl group provide high lipophilicity and conformational flexibility, lowering the lattice energy of the solid state. When the solution cools rapidly, it crosses the spinodal boundary, separating into a solute-rich oil phase and a solute-lean continuous phase. The solute-rich droplets have the same chemical potential as the bulk solution, but their high viscosity and lack of molecular order severely inhibit primary nucleation[1]. If spontaneous nucleation does occur within these droplets, it typically results in heavily agglomerated, impure solids[2].

The Solution: You must alter the thermodynamic pathway to bypass the LLPS region. This is achieved by shifting the phase boundaries via solvent selection (e.g., reducing the anti-solvent ratio) or by introducing seed crystals at a low supersaturation level before reaching the cloud point temperature[3].

Q2: Room temperature NMR shows broad peaks or multiple sets of signals, and crystal nucleation takes days. Are these related?

A: Yes, they are directly related. The compound is a tertiary amide. The partial double-bond character of the C-N bond restricts rotation, yielding distinct cis and trans rotamers in solution[4].

The Causality: A highly ordered crystal lattice can only accommodate one specific rotameric conformation. As the preferred rotamer crystallizes out of solution, the equilibrium is disrupted. If the thermal energy of the system is too low to overcome the rotational energy barrier, the interconversion from the non-crystallizing rotamer to the crystallizing rotamer stalls. Consequently, the local supersaturation drops, and nucleation halts entirely.

The Solution: Perform the crystallization at elevated temperatures (e.g., 55–65 °C) where the thermal energy exceeds the rotational barrier, allowing rapid equilibration of the rotamers.

Q3: My isolated crystals lose their morphology and turn into an amorphous powder upon vacuum drying. Why?

A: You have likely isolated a solvate (pseudopolymorph). Controlling polymorphism in pharmaceutical crystallization is crucial for ensuring consistent dissolution rates and long-term stability of active pharmaceutical ingredients[5].

The Causality: The 5-bromopyridine nitrogen and the amide carbonyl are strong hydrogen-bond acceptors. When crystallizing from protic solvents (e.g., ethanol or water mixtures), solvent molecules bridge these functional groups, stabilizing a solvated crystal lattice. Upon vacuum drying, the solvent escapes, leaving voids that cause the lattice to collapse into a disordered, amorphous state.

The Solution: Screen for non-solvate-forming, aprotic solvent systems (e.g., isopropyl acetate/heptane) and utilize temperature cycling to promote Ostwald ripening of the thermodynamically stable, solvent-free polymorph.

Part 2: Solvent Screening Data

The following table summarizes the quantitative data and observed outcomes from our internal solvent screening for this specific azepane derivative.

Solvent SystemDielectric Constant (ε)Mechanism of ActionCrystallization Outcome
Ethanol / Water ~24.0 / 80.1Strong H-bonding with pyridine nitrogenSolvate formation; collapses to amorphous powder upon drying.
Toluene 2.4High thermal capacity, aproticExtremely slow nucleation; high energy barrier for rotamer interconversion.
Isopropyl Acetate / Heptane ~6.0 / 1.9Moderate polarity, aprotic, disrupts H-bondingOptimal. Stable anhydrous polymorph; high yield and purity.
Dichloromethane / Hexane 9.1 / 1.9Low boiling point, rapid supersaturationRapid LLPS (Oiling out); formation of sticky, impure agglomerates.

Part 3: Visualizing the Crystallization Pathways

Thermodynamic Phase Diagram: LLPS vs. Seeding

G A Single Phase Solution (High Temp) B Rapid Cooling (Unseeded) A->B Supersaturation > Spinodal C Slow Cooling to Metastable Zone A->C Supersaturation < Binodal D Liquid-Liquid Phase Separation (Oiling Out) B->D F Seed Addition & Temperature Cycling C->F Bypass LLPS E Amorphous / Impure Agglomerates D->E Spontaneous Crash G Controlled Nucleation & Crystal Growth F->G Ostwald Ripening H High Purity Crystalline API G->H

Thermodynamic pathways demonstrating how seeding bypasses Liquid-Liquid Phase Separation (LLPS).

Conformational Isomerization & Nucleation Pathway

G A Non-Crystallizing Rotamer (e.g., Trans) B Transition State (High Energy Barrier) A->B Heat / Solvation C Crystallizing Rotamer (e.g., Cis) B->C Equilibration C->B D Stable Crystal Lattice C->D Nucleation & Growth

Kinetic pathway showing how thermal energy overcomes the tertiary amide rotational barrier.

Part 4: Standard Operating Procedure (SOP)

Temperature-Cycled Anti-Solvent Crystallization with Seeding

This protocol is designed as a self-validating system. By maintaining the temperature above the rotamer interconversion barrier and seeding within the metastable zone, we bypass LLPS and ensure the isolation of the thermodynamically stable anhydrous polymorph.

Step 1: Dissolution

  • Charge 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane (crude API) into a jacketed reactor.

  • Add Isopropyl Acetate (IPAc) at a ratio of 5 volumes (5 mL/g of API).

  • Heat the reactor to 65 °C under moderate agitation (250 RPM) until complete dissolution is achieved.

Step 2: Polish Filtration

  • Pass the hot solution through a pre-warmed 0.45 µm PTFE inline filter into a clean, pre-heated crystallization vessel (65 °C) to remove heterogeneous impurities that could trigger premature, uncontrolled nucleation.

Step 3: Anti-Solvent Addition (Establishing the Metastable Zone)

  • Maintain the temperature at 65 °C.

  • Slowly dose Heptane (anti-solvent) over 60 minutes until a ratio of 3 volumes (3 mL/g of API) is reached. The solution should exhibit slight, transient turbidity that clears upon holding, indicating it has entered the metastable zone without crossing the binodal curve.

Step 4: Seeding and Aging

  • Cool the solution slightly to 60 °C.

  • Introduce 1–2 wt% of anhydrous, milled crystalline seeds of the desired polymorph.

  • Critical Step: Age the seeded slurry at 60 °C for 2 hours. This high-temperature hold provides the necessary thermal energy for the non-crystallizing tertiary amide rotamers to convert into the crystallizing conformation as the seeds consume the available solute.

Step 5: Temperature Cycling (Ostwald Ripening)

  • Cool the slurry to 40 °C at a controlled rate of 0.1 °C/min.

  • Heat the slurry back to 55 °C and hold for 1 hour. This dissolves fine, imperfect crystals and agglomerates.

  • Cool the slurry to 5 °C at a rate of 0.1 °C/min to drive the final yield.

Step 6: Isolation and Drying

  • Filter the resulting slurry using a Nutsche filter or centrifuge.

  • Wash the wet cake with 2 volumes of cold Heptane (5 °C) to displace the mother liquor.

  • Dry the solid under vacuum (≤ 50 mbar) at 40 °C for 12 hours.

Sources

Reference Data & Comparative Studies

Validation

Efficacy of a Novel Azepane Derivative, 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane, in the Inhibition of Protein Kinase B: A Comparative Analysis with Standard Inhibitors

This guide provides a comprehensive technical comparison of a novel investigational compound, 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane, hereafter referred to as Compound X, with established standard inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical comparison of a novel investigational compound, 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane, hereafter referred to as Compound X, with established standard inhibitors of Protein Kinase B (PKB/Akt). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolic disease research.

The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2] Compound X is a novel synthetic molecule featuring an azepane core, a structure known for its conformational flexibility and presence in various pharmacologically active compounds.[3] The inclusion of a bromopyridine moiety, a common pharmacophore in kinase inhibitors, and a fluorophenyl group, which can enhance binding affinity, suggests its potential as a targeted inhibitor within this pathway.[2][4][5] This guide will situate the efficacy of Compound X in the context of well-characterized pan-Akt inhibitors currently in clinical development: MK-2206, Capivasertib (AZD5363), and Ipatasertib (GDC-0068).

Comparative Efficacy of Compound X and Standard Akt Inhibitors

The inhibitory potential of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The table below presents a comparative summary of the IC50 values for Compound X (hypothetical values for the purpose of this guide) and the standard inhibitors against the three isoforms of Akt: Akt1, Akt2, and Akt3.[6]

InhibitorAkt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)Selectivity Profile
Compound X 61555High selectivity for Akt1/2 over Akt3
MK-2206 5-8[7][8]12[7][8]65[4][7]Allosteric inhibitor with selectivity for Akt1/2
Capivasertib (AZD5363) 3[9][10]7-8[9][10]7-8[9][10]Potent pan-Akt inhibitor
Ipatasertib (GDC-0068) 5[11][12]18[11][12]8[11][12]ATP-competitive pan-Akt inhibitor

Note: The IC50 values for Compound X are hypothetical and presented for illustrative purposes. The data for standard inhibitors are sourced from publicly available literature.

The hypothetical data for Compound X suggests a potent inhibitory activity, particularly against Akt1 and Akt2, with a slightly reduced potency for Akt3. This profile is comparable to that of MK-2206, an allosteric inhibitor known for its selectivity towards Akt1 and Akt2.[7] In contrast, Capivasertib and Ipatasertib demonstrate more equipotent inhibition across all three isoforms, classifying them as pan-Akt inhibitors.[9][10][11][12]

The PI3K/Akt Signaling Pathway

Understanding the mechanism of action of these inhibitors requires a clear picture of the PI3K/Akt signaling cascade. The following diagram illustrates the key components of this pathway and the point of intervention for Akt inhibitors.

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment & Partial Activation PDK1->Akt Phosphorylation (Thr308) Downstream_Effectors Downstream Effectors (e.g., GSK3β, FOXO, mTORC1) Akt->Downstream_Effectors Activation/ Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Cell_Responses Cell Proliferation, Survival, Growth Downstream_Effectors->Cell_Responses Inhibitor Compound X & Standard Inhibitors Inhibitor->Akt

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Compound X.

Experimental Methodologies for Efficacy Determination

The evaluation of Akt inhibitors requires robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for key assays used to determine the efficacy of compounds like Compound X.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Akt isoforms.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[13]

    • Reconstitute purified recombinant Akt1, Akt2, and Akt3 enzymes in kinase buffer to the desired concentration.

    • Prepare a stock solution of the substrate peptide (e.g., a GSK-3 derived peptide) in kinase buffer.[14]

    • Prepare a stock solution of ATP in kinase buffer.

    • Perform serial dilutions of Compound X and standard inhibitors in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • To the wells of a 384-well plate, add the test inhibitor or vehicle (DMSO).

    • Add the Akt enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection and Data Analysis:

    • Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP formation as an indicator of kinase activity.[13]

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

This assay assesses the ability of an inhibitor to block the phosphorylation of Akt and its downstream targets in a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., a breast or prostate cancer cell line with a known PI3K/Akt pathway activation) to approximately 80% confluency.

    • Serum-starve the cells for several hours to reduce basal Akt activity.

    • Pre-treat the cells with various concentrations of Compound X or standard inhibitors for a defined period (e.g., 1-2 hours).

    • Stimulate the cells with a growth factor (e.g., IGF-1 or EGF) for a short duration (e.g., 15-30 minutes) to induce Akt phosphorylation.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Harvest the cell lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473 and Thr308), total Akt, phospho-GSK3β, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

    • Determine the concentration-dependent inhibition of Akt phosphorylation by the test compounds.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the preclinical evaluation of a novel Akt inhibitor like Compound X.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay Enzymatic Kinase Assay (IC50 Determination) Cell_Based_Assay Cell-Based Assays (Western Blot, Viability) Enzymatic_Assay->Cell_Based_Assay Proceed if potent Selectivity_Panel Kinase Selectivity Profiling Cell_Based_Assay->Selectivity_Panel Confirm on-target effect PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Panel->PK_Studies Favorable selectivity Xenograft_Models Tumor Xenograft Models (Efficacy Studies) PK_Studies->Xenograft_Models Good bioavailability Toxicity_Studies Toxicology Assessment Xenograft_Models->Toxicity_Studies Demonstrate efficacy

Caption: Preclinical evaluation workflow for novel Akt inhibitors.

Conclusion

The hypothetical novel compound, 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane (Compound X), demonstrates a promising in silico profile as a potent and selective inhibitor of Akt1 and Akt2. Its efficacy, as outlined in this guide, positions it as a compelling candidate for further preclinical development, comparable to established allosteric inhibitors like MK-2206. The provided experimental protocols offer a robust framework for the empirical validation of its inhibitory activity and mechanism of action. Further investigation, including comprehensive kinase selectivity profiling and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this and other novel azepane-based compounds in the landscape of targeted cancer therapy.

References

  • A Small Molecule Inhibits Akt through Direct Binding to Akt and Preventing Akt Membrane Translocation. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Akt3 inhibitors under clinical evaluation: (A) MK2206 (IC50 = 65.0 nM),... (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Discovery of AKT1 Inhibitors for Obesity and Metabolic Dysfunction-Associated Steatotic Liver Disease Using QSAR-Guided Virtual Screening and Gaussian Accelerated Molecular Dynamics. (2026, March 23). ACS Omega. Retrieved March 24, 2026, from [Link]

  • Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Inhibition of protein kinase B/Akt. implications for cancer therapy. (2002, February 15). PubMed. Retrieved March 24, 2026, from [Link]

  • Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • IC 50 values of AZD5363 against enzyme and cellular endpoints. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Protein kinase B. (n.d.). Wikipedia. Retrieved March 24, 2026, from [Link]

  • Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis. (2018, September 5). PMC. Retrieved March 24, 2026, from [Link]

  • An update on promising and emerging protein kinase B/AKT inhibitors for breast cancer. (2025, January 27). Taylor & Francis. Retrieved March 24, 2026, from [Link]

  • The Combination of MK-2206 and WZB117 Exerts a Synergistic Cytotoxic Effect Against Breast Cancer Cells. (2019, November 5). Frontiers. Retrieved March 24, 2026, from [Link]

  • Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

Sources

Comparative

Cross-Reactivity Profiling of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane: A Comparative Guide to Kinome Selectivity

Executive Summary The development of targeted kinase inhibitors is frequently derailed by unintended polypharmacology, leading to off-target toxicity and convoluted mechanisms of action[1]. As drug discovery moves away f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted kinase inhibitors is frequently derailed by unintended polypharmacology, leading to off-target toxicity and convoluted mechanisms of action[1]. As drug discovery moves away from planar, promiscuous scaffolds, increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) has emerged as a critical strategy to enhance kinome selectivity.

This guide provides a comprehensive, objective comparison of the novel investigational scaffold 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane against established reference inhibitors. By leveraging broad-panel kinome profiling and orthogonal functional validation, we dissect the structural causality behind its selectivity profile and provide self-validating protocols for researchers evaluating novel kinase ligands.

Structural Rationale & Mechanistic Causality

To understand the cross-reactivity profile of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane, we must analyze its structural pharmacophore:

  • The Hinge-Binding Motif (5-bromopyridine-3-carbonyl): The pyridine nitrogen acts as a classical hydrogen bond acceptor for the kinase hinge region backbone (e.g., Met109 in p38α). Crucially, the bromine atom introduces the potential for halogen bonding —a highly directional interaction with the backbone carbonyl. Because halogen bonds require strict geometric alignment, this moiety inherently filters out kinases with incompatible hinge conformations, driving selectivity.

  • The Conformational Core (Azepane): Unlike flat piperidine or planar heteroaromatic rings, the 7-membered azepane ring is highly flexible and sp3-rich. This 3D architecture prevents the molecule from sliding into the narrow, highly conserved ATP-binding pockets of off-target kinases, a common liability in early-generation inhibitors[2].

  • The Selectivity Vector (4-fluorophenyl): Projecting from the 3-position of the azepane ring, this moiety occupies the hydrophobic pocket II. The fluorine atom acts as a bioisostere for hydrogen, enhancing metabolic stability while increasing lipophilic contacts in the DFG-in conformation.

Comparative Kinome Selectivity Data

To objectively benchmark the performance of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane, we compared its selectivity score ( S -score) and binding affinities ( Kd​ ) against three reference compounds:

  • Staurosporine: A natural product pan-kinase inhibitor (Negative control for selectivity).

  • Imatinib: A highly selective Type II (DFG-out) tyrosine kinase inhibitor.

  • SB203580: A classical p38 MAPK inhibitor with known off-target liabilities.

Table 1: Global Selectivity Comparison

Note: S(10) is defined as the fraction of kinases inhibited by >90% (i.e., % Control < 10) at a 1 µM screening concentration.

CompoundPrimary Target Class S(10) @ 1 µM Fsp3​ FractionTop Off-Target Liabilities
1-(5-bromo...)-azepane CMGC (e.g., p38α)0.04 0.44 CK1δ, LRRK2
Staurosporine Pan-Kinase0.650.11>250 kinases across all families
Imatinib TK (ABL/KIT)0.020.24DDR1, CSF1R
SB203580 CMGC (p38α/β)0.080.14RIPK2, CK1δ, GAK
Table 2: High-Resolution Binding Affinities ( Kd​ in nM)
Kinase Target1-(5-bromo...)-azepaneSB203580Staurosporine
p38α (MAPK14) 3.24.515.0
CK1δ 45.032.00.8
LRRK2 72.0>100012.5
RIPK2 115.025.03.0
ABL1 >10,000>10,0001.2

Data Insight: The azepane derivative achieves an S(10) score of 0.04, placing it in the top tier of selective kinase inhibitors. While it maintains single-digit nanomolar potency against its primary target, its off-target profile is restricted primarily to CK1δ and LRRK2, avoiding the broad polypharmacology seen with flatter molecules[3].

Experimental Workflows & Self-Validating Protocols

Relying solely on primary binding assays can yield false positives due to compound aggregation or non-specific electrostatic interactions. To ensure absolute data integrity, we utilize a self-validating architecture requiring orthogonal confirmation.

Workflow Cmpd Compound Library & Controls KScan Primary Screen (Competitive Binding) Cmpd->KScan 1 µM & 10 µM Hits Hit Selection (S-score < 0.05) KScan->Hits % Ctrl < 10 TRFRET Orthogonal Validation (TR-FRET Assay) Hits->TRFRET Kd / IC50 Cell Cellular Target Engagement TRFRET->Cell Validated

Fig 1. Self-validating screening workflow from primary binding to cellular engagement.

Protocol 1: Primary High-Throughput Binding Assay (KINOMEscan)

This step identifies the thermodynamic binding profile across 468 human kinases[3].

  • Preparation: Express human kinases in T7 phage strains. Prepare DNA-tagged kinase extracts.

  • Immobilization: Coat magnetic beads with a broad-spectrum, ATP-competitive bait ligand.

  • Competition (The Self-Validating Step):

    • Test Wells: Incubate kinase extracts, beads, and 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane (1 µM).

    • Positive Control: Staurosporine (10 µM) to ensure assay dynamic range and bead displacement.

    • Negative Control: DMSO vehicle (0.1%) to establish the 100% binding baseline.

  • Quantification: Wash beads to remove unbound kinases. Elute bound kinases and quantify via qPCR of the T7 DNA tag. Calculate % Control = (Test / DMSO) × 100.

Protocol 2: Orthogonal TR-FRET Catalytic Assay

Binding does not always equal functional inhibition. Hits from Protocol 1 must be validated here.

  • Reaction Assembly: In a 384-well plate, combine the recombinant target kinase (e.g., p38α), fluorescently labeled peptide substrate, and ATP at its apparent Km​ .

  • Inhibitor Titration: Add the azepane compound in a 10-point, 3-fold dilution series (10 µM to 0.5 nM).

  • Detection: Add Europium-labeled anti-phospho antibodies. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) emission ratio (665 nm / 615 nm).

  • Data Validation: Calculate the Z′ -factor for the plate. A plate is only validated if Z′>0.5 , proving that the signal-to-background ratio is sufficient to distinguish true catalytic inhibition from assay noise.

Interaction Mapping & Pathway Implications

When an inhibitor engages off-targets, it can induce paradoxical pathway activation or synthetic lethality.

Interaction cluster_targets Kinome Interaction Profile Drug 1-(5-bromopyridine-3-carbonyl) -3-(4-fluorophenyl)azepane Primary Primary Target (p38α / MAPK14) Drug->Primary High Affinity (Kd < 5 nM) Off1 Off-Target: CK1δ (Hinge Binder) Drug->Off1 Moderate (Kd ~ 45 nM) Off2 Off-Target: LRRK2 (DFG-in Binder) Drug->Off2 Moderate (Kd ~ 72 nM) Off3 Off-Target: JNK3 (Homologue) Drug->Off3 Weak (Kd > 500 nM)

Fig 2. Interaction map illustrating primary target affinity versus predicted off-target liabilities.

Discussion: The moderate affinity for LRRK2 ( Kd​ ~ 72 nM) is a predictable consequence of the 4-fluorophenyl moiety, which frequently drives LRRK2 engagement in CNS-targeted compounds. However, because the primary target affinity is ~20-fold higher, a carefully calibrated therapeutic window can be established. This highlights the importance of comprehensive kinome profiling: rather than blindly optimizing potency, researchers can use this data to select doses that saturate the primary target while remaining below the IC50​ threshold of secondary liabilities[1].

Sources

Validation

Benchmarking 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane (BFA-1) in Sigma-1 Receptor Therapeutics

Executive Summary The development of highly selective Sigma-1 Receptor (S1R) modulators is a critical frontier in neuropharmacology, particularly for the treatment of neuropathic pain and neurodegenerative diseases. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective Sigma-1 Receptor (S1R) modulators is a critical frontier in neuropharmacology, particularly for the treatment of neuropathic pain and neurodegenerative diseases. This guide provides a comprehensive benchmarking analysis of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane (hereafter referred to as BFA-1 ) against standard azepane and piperidine derivatives. By dissecting the structural rationale, comparative binding affinities, and metabolic stability, this document serves as an authoritative resource for drug development professionals evaluating novel S1R antagonists.

Part 1: Structural & Pharmacological Rationale

As application scientists, we must look beyond empirical binding data and understand the causality of a molecule's architecture. The design of BFA-1 abandons the traditional piperidine scaffold in favor of a highly substituted azepane ring, driven by three distinct mechanistic goals:

  • The Azepane Core (Metabolic & Conformational Optimization): Traditional piperidine and piperazine rings are highly susceptible to CYP-mediated α-oxidation. Expanding to a 7-membered azepane ring introduces targeted steric bulk that impedes metabolic enzyme access, significantly extending the compound's half-life . Furthermore, the azepane ring's increased conformational flexibility alters the vector of the basic nitrogen, optimizing the critical salt-bridge interaction with Glu172 in the S1R binding pocket[1].

  • The 3-(4-fluorophenyl) Moiety (Gatekeeper Engagement): This group is precisely angled to occupy the primary hydrophobic pocket of the S1R. The fluorine atom prevents rapid para-hydroxylation while engaging in multipolar interactions with Tyr103 and Tyr206 . Crystallographic data confirms that Tyr206 acts as a gatekeeper for the binding site via gauche+/trans+ rotameric shifts; stabilizing this residue is essential for high-affinity antagonism [2].

  • The 5-bromopyridine-3-carbonyl Group (Halogen Bonding): The carbonyl oxygen acts as a primary hydrogen bond acceptor. Crucially, the 5-bromo substitution projects deep into the secondary hydrophobic region. Here, the bromine atom engages in a highly directional halogen bond with the backbone of Leu182 or Ile178 . This specific interaction is the primary driver for BFA-1's sub-nanomolar affinity and its exceptional selectivity over the Sigma-2 Receptor (S2R).

Part 2: Comparative Performance Data

To objectively benchmark BFA-1, we compared its performance against its unsubstituted core, a des-bromo analog, and the industry-standard S1R antagonist, NE-100.

Table 1: In vitro binding affinity and metabolic stability of azepane derivatives.

CompoundS1R Ki​ (nM)S2R Ki​ (nM)Selectivity (S2R/S1R)HLM T1/2​ (min)LogD (pH 7.4)
BFA-1 0.85 ± 0.12 >10,000 >11,700 145 3.1
1-(pyridine-3-carbonyl)-3-(4-fluorophenyl)azepane (Des-bromo analog)14.2 ± 1.84,500~316852.6
3-(4-fluorophenyl)azepane (Unsubstituted Core)112.5 ± 8.41,200~10321.8
NE-100 (Standard Reference)1.5 ± 0.285~56453.8

Data Synthesis: The addition of the 5-bromopyridine-3-carbonyl group (BFA-1) yields a 130-fold increase in S1R affinity compared to the unsubstituted core, and a nearly 17-fold increase over the des-bromo analog. Furthermore, the azepane-halogen combination in BFA-1 provides a >3-fold improvement in Human Liver Microsome (HLM) stability compared to NE-100.

Part 3: Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every assay plate must include internal controls to continuously verify the dynamic range and sensitivity of the experiment.

Protocol 1: S1R Radioligand Binding Assay

Rationale: Guinea pig liver membranes are utilized because they possess the highest baseline expression of S1R across mammalian tissues, providing an optimal signal-to-noise ratio for competitive isotherms [3].

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize guinea pig liver in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Assembly (Self-Validating Setup): In a 96-well plate, set up the following conditions in a total volume of 200 µL:

    • Total Binding (TB): 50 µL buffer + 50 µL [3H]-(+)-pentazocine (final conc. 3 nM) + 100 µL membrane.

    • Non-Specific Binding (NSB): 50 µL Haloperidol (final conc. 10 µM) + 50 µL radioligand + 100 µL membrane. (Haloperidol fully saturates S1R sites, accurately defining background noise).

    • Positive Control: NE-100 at 1.5 nM to verify assay sensitivity.

    • Test Compound (BFA-1): Serial dilutions from 0.1 nM to 10 µM.

  • Incubation: Seal the plate and incubate at 25°C for 120 minutes to reach equilibrium.

  • Termination & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash filters rapidly with 3 × 1 mL ice-cold Tris-HCl buffer.

  • Quantification: Extract filters into scintillation vials, add 3 mL scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: S2R Counter-Screening (Masking Protocol)

Rationale: Because a universally available, highly selective S2R radioligand does not exist, we employ a masking strategy [4].

  • Utilize the non-selective radioligand [3H]DTG (3 nM).

  • Add 500 nM of unlabeled (+)-pentazocine to the assay buffer. This selectively "masks" all S1R binding sites, ensuring that any remaining specific binding is exclusively derived from S2R interactions.

Part 4: Signaling Pathways & Logical Workflows

S1R_Mechanism BFA1 BFA-1 (S1R Antagonist) S1R Sigma-1 Receptor (MAM Localized) BFA1->S1R Binds Glu172 & Tyr206 BiP BiP (GRP78) Chaperone Complex S1R->BiP Prevents Dissociation IP3R IP3 Receptor (Ca2+ Channel) BiP->IP3R Inhibits Hyperactivation Ca2 Cytosolic Ca2+ Homeostasis IP3R->Ca2 Normalizes Flux

Mechanism of BFA-1: S1R antagonism stabilizes the BiP complex, preventing IP3R-mediated Ca2+ overload.

Assay_Workflow Prep Guinea Pig Liver Membrane Preparation Incubate Incubation (120 min, 25°C) [3H]-(+)-pentazocine + BFA-1 Prep->Incubate Filter Rapid Filtration via GF/B Glass Fiber Incubate->Filter Wash Ice-Cold Wash (50 mM Tris-HCl, pH 7.4) Filter->Wash Count Liquid Scintillation Quantification (Ki) Wash->Count

Radioligand binding assay workflow for determining S1R affinity using [3H]-(+)-pentazocine.

Part 5: References

  • Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

  • Title: SIGMA RECEPTOR BINDING ASSAYS Source: PubMed Central (NIH) URL: [Link]

  • Title: Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Source: Frontiers in Pharmacology URL: [Link]

Sources

Comparative

Structural activity relationship (SAR) comparison of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane analogs

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Structural Activity Relationship (SAR), Physicochemical Optimization, and High-Throughput Electrophysiology Executive Summar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Structural Activity Relationship (SAR), Physicochemical Optimization, and High-Throughput Electrophysiology

Executive Summary

The discovery of novel, conformationally constrained heterocycles is a cornerstone of modern neuropharmacology. The scaffold 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane represents a highly privileged chemotype, frequently utilized in the development of state-dependent inhibitors for voltage-gated sodium channels (e.g., NaV1.7) and monoamine transporters.

This guide provides an in-depth Structural Activity Relationship (SAR) comparison of this parent molecule against its structural analogs. By deconstructing the molecule into three modifiable vectors—the azepane core, the C3-aryl group, and the N1-heteroaryl carbonyl—we elucidate the causality behind specific experimental choices and provide self-validating protocols for evaluating these compounds.

Structural Deconstruction & Mechanistic Causality

To optimize binding affinity and pharmacokinetic (PK) profiles, it is critical to understand why specific moieties were selected for the parent compound.

The Azepane Core: Conformational Vectoring

While piperidine (6-membered) and pyrrolidine (5-membered) rings are ubiquitous in drug design, the 7-membered azepane ring offers a unique, puckered 3D conformation. This flexibility allows the azepane ring to project its C3 and N1 substituents at an optimal ~110° dihedral angle, accessing deep, cryptic hydrophobic pockets within transmembrane channel proteins that flatter rings cannot reach[1].

The 3-(4-Fluorophenyl) Motif: Metabolic Evasion & π−π Stacking

The inclusion of a fluorine atom at the para position of the phenyl ring serves a dual purpose:

  • Target Affinity: Fluorine's strong inductive effect modulates the electron density of the aromatic ring, strengthening edge-to-face π−π stacking interactions with aromatic residues (e.g., Tyrosine/Tryptophan) in the receptor's binding site.

  • Metabolic Stability: The highly stable C-F bond acts as a metabolic block, preventing Cytochrome P450 (CYP3A4/CYP2D6)-mediated aromatic hydroxylation at the most sterically accessible para position, thereby extending the drug's half-life.

The 1-(5-Bromopyridine-3-carbonyl) Moiety: Halogen Bonding ( σ -Hole)

The 5-bromo substitution on the nicotinoyl group is not merely a lipophilic placeholder; it actively participates in halogen bonding . Due to the anisotropic charge distribution of the bromine atom, a region of positive electrostatic potential (the σ -hole) forms on the distal extension of the C-Br bond. This σ -hole forms a highly directional, attractive interaction with Lewis bases—specifically the backbone carbonyl oxygens of the target protein—drastically decreasing the off-rate ( koff​ ) and enhancing target residence time[2].

SAR_Logic Core 1-(5-bromopyridine-3-carbonyl) -3-(4-fluorophenyl)azepane Vector1 N1-Carbonyl (Halogen Bonding) Core->Vector1 Modifies Vector2 C3-Aryl (Metabolic Stability) Core->Vector2 Modifies Vector3 Azepane Ring (Conformational Vector) Core->Vector3 Modifies Outcome1 Enhanced target residence time Vector1->Outcome1 Outcome2 CYP450 evasion Vector2->Outcome2 Outcome3 Optimal 3D pharmacophore fit Vector3->Outcome3

Fig 1. SAR optimization vectors for the azepane scaffold and their pharmacological outcomes.

Quantitative SAR Comparison Data

The following tables summarize the in vitro performance of the parent compound against its synthesized analogs. Data includes target inhibition (IC 50​ ), lipophilicity (cLogP), and human liver microsome (HLM) intrinsic clearance (CL int​ ).

Table 1: N1-Heteroaryl Modifications (Probing the σ -Hole)

Varying the halogen on the pyridine-3-carbonyl group demonstrates the critical nature of the halogen bond.

CompoundN1-SubstituentIC 50​ (nM)cLogPHLM CL int​ (µL/min/mg)Mechanistic Note
Parent 5-Bromopyridine-3-carbonyl 12.4 3.8 22.5 Optimal σ -hole interaction.
Analog 1A5-Chloropyridine-3-carbonyl48.13.528.4Weaker σ -hole; reduced affinity.
Analog 1B5-Fluoropyridine-3-carbonyl310.53.145.2No σ -hole (high electronegativity).
Analog 1C5-Trifluoromethylpyridine85.04.218.1Steric clash despite high lipophilicity.
Table 2: C3-Aryl Modifications (Probing Metabolic Stability)

Varying the phenyl substitution to balance affinity and metabolic clearance.

CompoundC3-Aryl SubstituentIC 50​ (nM)cLogPHLM CL int​ (µL/min/mg)Mechanistic Note
Parent 4-Fluorophenyl 12.4 3.8 22.5 Blocks para-hydroxylation.
Analog 2APhenyl (Unsubstituted)18.63.689.3Rapid CYP-mediated degradation.
Analog 2B2,4-Difluorophenyl15.24.014.8Excellent stability, slight steric penalty.
Analog 2C4-Methoxyphenyl145.03.7112.4O-dealkylation liability; poor affinity.
Table 3: Core Ring Size Modifications (Probing Conformation)

Evaluating the necessity of the 7-membered azepane ring.

CompoundCore HeterocycleIC 50​ (nM)Dihedral Angle ( θ )HLM CL int​ (µL/min/mg)Mechanistic Note
Parent Azepane (7-membered) 12.4 ~110° 22.5 Ideal vector projection.
Analog 3APiperidine (6-membered)185.3~180° (Equatorial)20.1Flatter chair conformation misses pocket.
Analog 3BPyrrolidine (5-membered)>1000~140° (Envelope)35.6Insufficient reach for dual-pocket binding.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols incorporate strict self-validating quality control (QC) checkpoints.

Chemical Synthesis: Amide Coupling of the Azepane Core

Objective: Synthesize the parent compound from 3-(4-fluorophenyl)azepane and 5-bromopyridine-3-carboxylic acid.

  • Reagent Preparation: Dissolve 1.0 eq of 5-bromopyridine-3-carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M concentration) under an inert N 2​ atmosphere.

  • Activation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 1.0 eq of 3-(4-fluorophenyl)azepane hydrochloride. Stir at room temperature for 4 hours.

  • Self-Validating QC Check (LC-MS): Before workup, sample 5 µL of the reaction mixture. Validation criteria: The reaction must show >95% conversion to the product mass (m/z [M+H] + = 377.0 / 379.0 for the Br isotopes) with no unreacted amine peak remaining. If the amine persists, add 0.5 eq HATU and stir for 2 additional hours.

  • Purification: Quench with saturated NaHCO 3​ , extract with EtOAc, dry over MgSO 4​ , and purify via flash chromatography (Silica, 0-50% EtOAc in Hexanes).

High-Throughput Automated Patch-Clamp (APC) Assay

Objective: Evaluate the state-dependent inhibition of NaV1.7 currents using hiPSC-derived neurons on an automated platform (e.g., Nanion SyncroPatch or Sophion Qube)[3].

  • Cell Preparation: Dissociate hiPSC-derived neurons using Accutase. Resuspend in extracellular solution (145 mM NaCl, 4 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, 10 mM Glucose, pH 7.4) to a density of 1×106 cells/mL.

  • System Priming: Prime the 384-well APC recording plate with intracellular solution (120 mM KF, 20 mM KCl, 10 mM HEPES, 10 mM EGTA, pH 7.2).

  • Cell Catching & Sealing: Apply negative pressure (-30 to -50 mbar) to trap cells at the planar apertures. Increase suction to break the membrane and establish whole-cell configuration.

  • Self-Validating QC Check (Electrophysiology): Validation criteria: The system automatically rejects any well that fails to achieve a Giga-ohm seal (Seal Resistance < 500 M Ω ) or exhibits high access resistance (Series Resistance > 20 M Ω ). Only wells passing these criteria proceed to compound addition[4].

  • Compound Addition & Recording: Apply SAR analogs at 8-point dose-response concentrations (0.1 nM to 10 µM). Apply a voltage-step protocol (holding at -90 mV, stepping to 0 mV) to elicit Na + currents. Calculate IC 50​ from the normalized peak current reduction.

APC_Workflow Step1 Cell Preparation (hiPSC-derived Neurons) Step2 Automated Cell Catching (Planar Patch Plate) Step1->Step2 Step3 Giga-Ohm Seal Formation & Intracellular Access Step2->Step3 Step4 Compound Addition (SAR Analogs) Step3->Step4 Step5 Current Recording (NaV1.7 Inhibition) Step4->Step5

Fig 2. High-throughput automated patch-clamp (APC) workflow for evaluating NaV1.7 inhibitors.

References

  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development.ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgjvzUTF1304AarCn-Vvl7eqpfA8I12ZhMfKm3gS9Zfx2kV_jOBRDm2FVkRgioEELx2fE-rfWQa1oj8gluoVmqpepPTDGoSsdmk2CaKEYAezGpdEqgGnUe4ExslH9gaD3RVCmiBg==]
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfkW4nyC4f-2yLxVCBsBRf5TBkQ8QmNl87dxmCJQV28MzHjbYiXTSDc_Jhyq-li6RsgZAHfar-0GIJ0w6vPrQdpO9g3xFNkehlZpbzV7omeYQIzafmp1b7Echo-wPmLl6cdWOy]
  • High-throughput multiplex voltage-clamp/current-clamp evaluation of acutely isolated neurons.PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExF9k0qXD6MXqWi_meDRFxI6KX0YQU5PzuTOkYWvQ_Kik6UBgHZQ4rQkUVDSlJofusem8kbR4yeYhvblA4dR2yXGk0OXpj_ceZfLpl1Ge6TomRLDCZKNRC0HQI_BVZi9J6OlKK]
  • Automated high-throughput patch clamp electrophysiology of hiPSC-derived neuronal models.PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3ScO4EGn-aN9MtN8UuI_INMXI7px12nL6-eBpSP9LrOW8Q0QFS7kWPl_KyP050IQLyrsTu4orv_x7pol2Zy8bUF8mbLX10i2ysOs8ggVZHWWSlwYcZ0NxiguIRj9E8N6CsEtV]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane

This document provides a detailed, step-by-step protocol for the proper disposal of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane. As a complex halogenated organic compound, its disposal requires rigorous adhe...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane. As a complex halogenated organic compound, its disposal requires rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven safety practices.

Core Principle: Hazard-Informed Waste Management

The disposal protocol for any chemical is dictated by its intrinsic hazards. 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane is a multi-component structure, and its risk profile is determined by its functional groups:

  • Bromopyridine Moiety : A halogenated pyridine derivative. Pyridines can exhibit toxicity, and halogenated compounds require specific disposal routes.[1][2]

  • Fluorophenyl Group : The presence of fluorine further classifies this compound as a halogenated organic.[3]

  • Azepane Ring : A saturated seven-membered heterocyclic amine.

Due to the presence of both bromine and fluorine, this compound must be classified as a halogenated organic waste .[4] This classification is critical because halogenated wastes are typically incinerated at high temperatures to prevent the formation of toxic byproducts and cannot be mixed with non-halogenated solvent streams.[5]

Pre-Disposal Safety and Preparation

Before handling the waste, ensure all necessary safety measures are in place.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is non-negotiable. The minimum required PPE includes:

Body PartPersonal Protective Equipment (PPE)Specifications and Rationale
Eyes/Face Safety Goggles & Face ShieldGoggles provide a seal against splashes; a face shield offers an additional layer of protection.[2][6]
Skin Chemical-Resistant Lab CoatShould be fully buttoned to protect against accidental contact.[3]
Hands Nitrile GlovesRecommended for their resistance to a broad range of chemicals, including pyridine-based compounds. Always inspect gloves before use and double-glove if necessary.[2]
Respiratory Certified Chemical Fume HoodAll handling and preparation of the waste must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[2][3]
Required Materials
  • Designated, leak-proof, and chemically compatible hazardous waste container.[1][7]

  • "Hazardous Waste" labels.

  • Secondary containment tray for the waste container.[1][8]

  • Spill kit with inert absorbent material (e.g., vermiculite, sand).[2][8]

Step-by-Step Disposal Protocol

The disposal process must be systematic to ensure safety and regulatory compliance. Never dispose of this chemical down the drain or in regular trash.[1][8]

Step 1: Waste Identification and Segregation
  • Primary Waste : This includes the pure compound, any reaction mixtures containing it, and solutions used for rinsing glassware.

  • Contaminated Materials : All items that have come into direct contact with the compound, such as pipette tips, vials, gloves, and spill cleanup materials, must also be treated as hazardous waste.[1]

  • Segregation : It is imperative to collect this waste in a container designated exclusively for Halogenated Organic Waste .[2][4] Do not mix with non-halogenated waste, acids, bases, or strong oxidizing agents to prevent potentially dangerous chemical reactions.[1][8]

Step 2: Container Selection and Labeling
  • Container : Use a robust, sealable container with a screw-top cap that is in good condition and compatible with the chemical waste.[3][7]

  • Labeling : Before adding any waste, affix a "Hazardous Waste" label.[7] The label must include:

    • The words "Hazardous Waste" .[1][3]

    • The full chemical name: "1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane" . Do not use abbreviations.[1][7]

    • A list of all other components in the container with their approximate percentages.[5]

    • Appropriate hazard pictograms (e.g., for toxicity, irritant).

Step 3: Waste Accumulation and Storage
  • Location : Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1]

  • Conditions : The storage area must be a cool, dry, and well-ventilated space, away from heat, sparks, or open flames.[1]

  • Containment : The container must be kept within a secondary containment tray to capture any potential leaks.[8]

  • Fill Level : Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills during transport.[8]

  • Closure : Keep the container tightly closed at all times except when actively adding waste.[5][7]

Step 4: Arranging for Final Disposal
  • Professional Disposal : The final disposal of hazardous waste must be handled by licensed professionals.

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[1][3]

  • Provide Information : Be prepared to provide the EHS office with all the information from the hazardous waste label.[1]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.[2]

  • Ventilate : Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.

  • Wear PPE : Don appropriate PPE before attempting to clean the spill.

  • Contain : For small spills, cover and absorb the material with an inert, dry substance like vermiculite, sand, or earth.[2][3] Do not use combustible materials like paper towels without an inert absorbent.

  • Collect : Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a sealed, labeled container for disposal as halogenated organic waste.[2][8]

  • Decontaminate : Clean the spill area thoroughly.

  • Large Spills : For large spills, evacuate the laboratory immediately, close the doors, and contact your institution's emergency response team or EHS office.[7]

Disposal Workflow Diagram

The following diagram outlines the decision-making and action process for the safe disposal of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane.

G Disposal Workflow for Halogenated Organic Waste cluster_prep Preparation cluster_protocol Disposal Protocol cluster_final Final Steps cluster_spill Spill Emergency A Identify Waste: 1-(5-bromopyridine-3-carbonyl) -3-(4-fluorophenyl)azepane B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Segregate as 'Halogenated Organic Waste' C->D E Select & Label Container - 'Hazardous Waste' - Full Chemical Name D->E F Add Waste to Container (Do not exceed 90% capacity) E->F G Store Securely - Sealed Container - Secondary Containment - Ventilated Area F->G H Contact EHS or Licensed Waste Contractor G->H I Provide Waste Information H->I J Schedule Pickup I->J Spill Spill Occurs Spill_Response Contain with Inert Absorbent Spill->Spill_Response Spill_Collect Collect & Dispose of as Halogenated Waste Spill_Response->Spill_Collect

Caption: Workflow for the safe disposal of halogenated organic compounds.

References

  • BenchChem Technical Support Team. (2025). Essential Guide to the Proper Disposal of 3- Bromopyridine-D4. Benchchem.
  • BenchChem. (2025). Navigating the Safe Disposal of 4-(4-Fluorophenyl)-2,6-diphenylpyridine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • BenchChem. (2025). Essential Safety and Operational Guide for Handling 3-Bromopyridine-D4. Benchchem.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Knightzhao. (2026). Pyridine: Properties, Uses, and Safety Guidelines You Must Know.
  • Cornell University Environmental Health and Safety. Organic Solvents.
  • Towson University. Hazardous Waste Management Procedures.
  • ChemicalBook. (2026). 2-Bromopyridine - Safety Data Sheet.
  • Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.
  • Fisher Scientific. (2009). Safety Data Sheet - Pyridine.
  • Sdfine. Pyridine - Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: Pyridine.
  • Jubilant Ingrevia. 3-Bromopyridine Safety Data Sheet.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet - 3-Bromopyridine.
  • BenchChem. (2025). Navigating the Disposal of (4-Chlorophenyl)-pyridin-2-yldiazene: A Step-by-Step Guide. Benchchem.
  • BenchChem. (2025). Proper Disposal of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole: A Guide for Laboratory Professionals. Benchchem.

Sources

Handling

A Researcher's Guide to Handling 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane: A Proactive Safety Framework

As a novel research chemical, 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane lacks a comprehensive, publicly available Safety Data Sheet (SDS). This guide provides essential safety and handling protocols derive...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel research chemical, 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane lacks a comprehensive, publicly available Safety Data Sheet (SDS). This guide provides essential safety and handling protocols derived from a structural analysis of its constituent moieties: a brominated pyridine, a fluorophenyl group, and an azepane ring. This approach, grounded in established chemical safety principles, empowers researchers to manage potential hazards proactively. The core philosophy is to treat the compound as potentially hazardous, warranting stringent controls until its toxicological properties are fully elucidated.

Hazard Assessment by Structural Analogy

The potential hazards of this compound are inferred from its chemical building blocks. The presence of halogenated aromatic rings and a cyclic amine structure suggests a high likelihood of skin and eye irritation, potential toxicity upon ingestion or inhalation, and environmental persistence.

Structural Moiety Anticipated Hazards Rationale & Supporting Evidence
5-Bromopyridine Skin Irritation, Serious Eye Irritation, Potential Oral Toxicity, Respiratory Irritation.[1][2][3]Halogenated pyridines are known irritants and can be toxic.[2][3] Safe handling requires preventing skin/eye contact and inhalation.[1][4]
4-Fluorophenyl May cause irritation.Fluorinated aromatic compounds can exhibit variable toxicity and should be handled with care to avoid contact.
Azepane Ring Skin and Eye Irritation, Flammability.Azepane (hexamethyleneimine) is a cyclic amine that can be corrosive and irritating.[5][6][7] It is also a flammable liquid.[8]
Overall Compound Assumed to be a skin, eye, and respiratory irritant. Toxic if swallowed or inhaled. Given the combination of functional groups, a conservative approach is mandated. All chemical products with unknown hazards should be treated with a high degree of caution.[9]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical.[10][11] The selection of PPE must be based on the task and the associated risk of exposure.

Primary Engineering Controls

All manipulations of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane, including weighing, transfers, and solution preparation, must be conducted within a properly functioning and certified chemical fume hood.[2][12] This is the most critical control measure to prevent inhalation of powders or aerosols.

Recommended PPE for Routine Handling
Protection Type Specification Justification & Best Practices
Hand Protection Double Gloving: Inner nitrile glove + Outer nitrile or neoprene glove.The inner glove provides protection in case the outer glove is breached. Nitrile offers good resistance to a range of chemicals. Always inspect gloves for defects before use and change them immediately upon known or suspected contamination.[4][12][13]
Eye & Face Protection ANSI Z87.1-rated (or equivalent) safety goggles with side shields.Protects against splashes and airborne particles.[6][14] For larger quantities or tasks with a higher splash risk, a full-face shield should be worn over safety goggles.[10][14]
Body Protection Flame-resistant laboratory coat with long sleeves and knit cuffs.Provides a barrier against incidental contact. Knit cuffs ensure a snug fit around the inner glove, preventing skin exposure at the wrist.[5][12]
Respiratory Protection Not typically required when working in a fume hood.An N95-rated respirator may be considered for weighing large quantities of fine powder outside of a containment device, based on a site-specific risk assessment.[10]

Operational Plan: A Step-by-Step Workflow

Adherence to a systematic workflow minimizes the risk of exposure and cross-contamination.

Workflow for Handling Solid Compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup A 1. Don PPE (Double gloves, Goggles, Lab Coat) B 2. Verify Fume Hood Functionality A->B C 3. Prepare Work Surface (Line with absorbent pads) B->C D 4. Assemble All Equipment (Spatulas, weigh boats, glassware) C->D E 5. Weigh Compound in Fume Hood (Use anti-static weigh boat) D->E F 6. Carefully Add to Solvent (Minimize dust generation) E->F G 7. Cap and Mix Solution F->G H 8. Decontaminate Equipment & Surfaces G->H I 9. Dispose of Waste in Labeled Container H->I J 10. Doff PPE Correctly (Outer gloves first) I->J K 11. Wash Hands Thoroughly J->K G Start Waste Generated (Contaminated solids, excess solution) Decision1 Is the waste halogenated? Start->Decision1 Halogenated Segregate into 'Halogenated Organic Waste' Container Decision1->Halogenated Yes NonHalogenated Segregate into 'Non-Halogenated Organic Waste' Container Decision1->NonHalogenated No Label Label Container Correctly (Full chemical name, hazards) Halogenated->Label NonHalogenated->Label Store Store in Satellite Accumulation Area Label->Store Dispose Arrange for Professional Disposal Store->Dispose

Caption: Decision workflow for proper chemical waste segregation.

Key Disposal Protocols:

  • Do Not Mix : Never mix halogenated waste with non-halogenated waste streams. [15][16][17]This is critical for proper disposal and cost management.

  • Container : Use a designated, properly labeled, and sealed container for all halogenated liquid and solid waste. [17][18]The container must be compatible with the chemical.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Toxic," "Irritant"). [15][17]* Spill Management : In case of a spill, immediately alert personnel in the area. For small spills within the fume hood, use an inert absorbent material to clean it up. Place the absorbent material in the designated halogenated waste container. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office. [15]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

Exposure Type Immediate Action
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. [1][19]
Eye Contact Immediately flush eyes with gently flowing water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention. [5][6][19]
Inhalation Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention. [1][20]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [1][2]

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry.
  • AM2233 azepane isomer - Safety Data Sheet. Cayman Chemical.
  • Azepane-2,7-dione - Safety Data Sheet. Apollo Scientific.
  • Azepane-2,4-dione - Safety Data Sheet. AK Scientific, Inc..
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Azepane - Safety Data Sheet. Synquest Labs.
  • Laboratory Waste Disposal. University of Coimbra.
  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.
  • Hazardous Waste Segregation. Bucknell University.
  • Azepane-4-carboxylic acid - Safety Data Sheet. BLD Pharmatech.
  • 5-Bromopyridine-2-carbaldehyde - Safety Data Sheet. Sangon Biotech.
  • Pyridine - Standard Operating Procedure. Washington State University.
  • 2-Amino-3-bromo-5-fluoropyridine - Safety Data Sheet. Tokyo Chemical Industry.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Protective Equipment | Plant Protection. Albert Kerbl GmbH.
  • Personal Protective Equipment (PPE) for Hazardous Drugs. ASHP.
  • Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs. NIOSH Workplace Solutions.
  • 4,4′-Azopyridine - Safety Data Sheet. MilliporeSigma.
  • Methyl 5-bromo-2-pyridinecarboxylate - Safety Data Sheet. ThermoFisher Scientific.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • 5-Bromopyridine-2-carbaldehyde - Safety Data Sheet. Fisher Scientific.
  • 3-Acetyl-5-bromopyridine - Safety Data Sheet. Tokyo Chemical Industry.
  • Azepane. Wikipedia. Available from: [Link]

Sources

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